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  • Product: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one
  • CAS: 5165-27-5

Core Science & Biosynthesis

Foundational

1-Hydroxy-5,5-dimethylpyrrolidin-2-one CAS 5165-27-5 properties

Topic: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS 5165-27-5) Content Type: In-depth Technical Whitepaper Audience: Researchers, Application Scientists, and Drug Development Professionals From Synthetic Precursor to Crit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS 5165-27-5) Content Type: In-depth Technical Whitepaper Audience: Researchers, Application Scientists, and Drug Development Professionals

From Synthetic Precursor to Critical Marker in Spin Trapping Artifacts

Executive Summary

1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS 5165-27-5), frequently designated in literature as DMPOXH or the protonated form of DMPOX , is a cyclic hydroxamic acid derivative of the pyrrolidinone scaffold. While it possesses intrinsic chemical interest as a metal-chelating hydroxamic acid, its primary significance in modern research lies in Electron Paramagnetic Resonance (EPR) spectroscopy .

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

This compound represents the N-hydroxy lactam congener of the widely used spin trap DMPO. Unlike DMPO, which is a nitrone, CAS 5165-27-5 is a cyclic hydroxamic acid.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-Hydroxy-5,5-dimethylpyrrolidin-2-one
Common Synonyms DMPOXH; N-hydroxy-5,5-dimethyl-2-pyrrolidone; DMPOX (Protonated)
CAS Registry Number 5165-27-5
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Physical State White to off-white crystalline solid
Solubility High solubility in polar solvents (Water, Methanol, DMSO); Moderate in CHCl₃
UV Absorbance

nm (in aqueous buffer)
Mass Spectrometry

130.086 (M+H)⁺
pKa ~8–9 (Hydroxamic acid proton)

Mechanistic Role in EPR Spectroscopy

The "DMPOX Artifact" Problem

In free radical research, DMPO is used to trap short-lived radicals (e.g.,


, 

). However, DMPO is susceptible to direct oxidation by high-valent metals (e.g., Fe

, Cu

) or singlet oxygen (

), independent of radical trapping.
  • Oxidation: DMPO is oxidized to the DMPOX radical (a nitroxide).

  • Detection: The DMPOX radical exhibits a characteristic 3-line EPR spectrum (

    
     G) often mistaken for other adducts.
    
  • Decay/Reduction: The DMPOX radical is unstable and readily reduces (gains an electron and proton) to form 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS 5165-27-5) .

Therefore, the presence of CAS 5165-27-5 in LC-MS analysis of spin-trapping mixtures is the confirmatory fingerprint that non-radical oxidation of the spin trap has occurred.

DMPO_Oxidation_Pathway DMPO DMPO (Nitrone) DMPOX_Rad DMPOX Radical (Nitroxide) EPR Active (3-line) DMPO->DMPOX_Rad Direct Oxidation (Fe(IV), 1O2) DMPOXH 1-Hydroxy-5,5-dimethyl- pyrrolidin-2-one (CAS 5165-27-5) EPR Silent / MS m/z 130 DMPOX_Rad->DMPOXH Reduction (+e-, +H+) DMPOXH->DMPOX_Rad Oxidation (-e-, -H+)

Figure 1: The oxidative degradation pathway of DMPO leading to CAS 5165-27-5. Unlike genuine spin trapping, this pathway does not involve the capture of a free radical.

Synthesis & Production Protocols

To use CAS 5165-27-5 as a reference standard, it must be synthesized in high purity, avoiding contamination with the nitrone (DMPO). The most robust method involves the reductive cyclization of nitro-esters.

Protocol: Reductive Cyclization from 4-Methyl-4-nitropentanoate

Principle: Zinc dust in the presence of ammonium chloride selectively reduces the nitro group to a hydroxylamine, which spontaneously cyclizes with the pendant ester group to form the cyclic hydroxamic acid.

Materials:

  • Methyl 4-methyl-4-nitropentanoate (Precursor)

  • Zinc dust (activated)

  • Ammonium Chloride (NH₄Cl)

  • Methanol (solvent)

  • Water

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of methyl 4-methyl-4-nitropentanoate in 50 mL of Methanol:Water (4:1 v/v).

  • Activation: Add 1.2 equivalents of NH₄Cl to the solution. Cool the mixture to 0°C in an ice bath.

  • Reduction: Slowly add 2.5 equivalents of Zinc dust in small portions over 30 minutes. Maintain temperature <10°C to prevent over-reduction to the lactam (pyrrolidone).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (disappearance of nitro-ester).

  • Work-up: Filter off the Zinc oxide/salts through a Celite pad. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and evaporate. Recrystallize from Et₂O/Hexane to yield white crystals.

Validation Criteria:

  • NMR: ¹H NMR should show the disappearance of the methyl ester singlet (approx 3.6 ppm) and the retention of the gem-dimethyl signal.

  • Ferric Chloride Test: Positive (deep red/violet color) indicating the presence of the hydroxamic acid (-N(OH)-C=O) moiety.

Experimental Workflow: Distinguishing Adducts via LC-MS

When analyzing biological samples where DMPO was used, you must distinguish between the DMPO-OH adduct (trapped hydroxyl radical) and DMPOXH (oxidized impurity).

Table 2: Diagnostic Comparison
FeatureDMPO-OH AdductDMPOXH (CAS 5165-27-5)
Origin Trapping of

Oxidation by high-valent metals
Molecular Mass 130.08 Da (Isomeric)130.08 Da (Isomeric)
Retention Time (RP-HPLC) Elutes Earlier (More Polar)Elutes Later (Less Polar than adduct)
Fragmentation (MS/MS) Loss of

(m/z 113) dominant
Loss of

or Ring Opening
EPR Signal 4-line (1:2:2:1 quartet)Silent (Precursor to 3-line radical)
Protocol: LC-MS/MS Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 0% B for 2 min, ramp to 40% B over 10 min.

  • Detection: Monitor MRM transition

    
     (common to both but ratios differ) and 
    
    
    
    (ring cleavage).
  • Result: CAS 5165-27-5 will appear as a distinct peak separated from the spin adduct.

Biological & Pharmaceutical Relevance[8][9]

While primarily an analytical standard, the structure of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one confers specific biological activities typical of cyclic hydroxamic acids:

  • Metal Chelation: The N-hydroxy-2-pyrrolidinone moiety is a bidentate ligand capable of chelating Fe³⁺ and Zn²⁺. This property can interfere with metalloenzyme assays if the compound is present in high concentrations.

  • MMP Inhibition: Hydroxamic acids are classical inhibitors of Matrix Metalloproteinases (MMPs). While 5165-27-5 is a simple congener, it may exhibit weak inhibitory activity against zinc-dependent proteases.

  • Nitric Oxide Donor Potential: Under oxidative conditions, cyclic hydroxamic acids can release NO or nitroxyl (HNO), suggesting potential (though unverified) vasoactive properties.

Biological_Activity Compound 1-Hydroxy-5,5-dimethyl- pyrrolidin-2-one Chelation Metal Chelation (Fe3+, Zn2+) Compound->Chelation Bidentate Ligand MMP Enzyme Inhibition (Metallo-proteases) Compound->MMP Zinc Binding Group EPR_Ref EPR Reference (Oxidative Stress Marker) Compound->EPR_Ref Primary Utility

Figure 2: Functional applications and biological interactions of CAS 5165-27-5.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form. In solution, it may slowly oxidize to the DMPOX radical if exposed to air and trace metals. Always prepare fresh solutions for analytical calibration.

References

  • Radical Trapping Study of the Relaxation of bis-Fe(IV) MauG. National Institutes of Health (PMC). Available at: [Link]

  • Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. Organic Chemistry Portal. Available at: [Link]

  • 5,5-Dimethylpyrrolidin-2-one Compound Summary. PubChem. Available at: [Link]

  • Synthesis and properties of cyclic hydroxamic acids. LookChem/MolAid Technical Data. Available at: [Link]

Sources

Exploratory

Unmasking Spin Trapping Artifacts: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) vs. DMPO-OH

Introduction: The Spin Trapping Paradigm and Its Pitfalls In redox biology, environmental catalysis, and drug metabolism, the identification of short-lived reactive oxygen species (ROS) is a critical analytical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spin Trapping Paradigm and Its Pitfalls

In redox biology, environmental catalysis, and drug metabolism, the identification of short-lived reactive oxygen species (ROS) is a critical analytical challenge. The spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is universally recognized as the gold standard for capturing hydroxyl radicals (•OH) to form the stable, EPR-detectable DMPO-OH adduct 1[1].

However, a pervasive analytical artifact plagues this methodology: the direct oxidation of DMPO. Rather than trapping a radical, DMPO can be directly oxidized by the system into 5,5-dimethyl-2-oxo-pyrroline-1-oxyl (DMPOX) , which subsequently reduces or protonates to 1-hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) 2[2]. This whitepaper deconstructs the structural, spectroscopic, and spectrometric nuances required to distinguish true •OH trapping from DMPO oxidation artifacts.

The Mechanistic Trap: Radical Addition vs. Direct Oxidation

The causality behind false-positive •OH detection lies in the dual reactivity of the DMPO nitrone functional group.

  • True Spin Trapping: When •OH is genuinely present, it undergoes a nucleophilic radical addition at the C2 position of DMPO, yielding the nitroxide radical DMPO-OH.

  • Direct Oxidation (The Artifact): Strong oxidants—such as high-valent metal centers (e.g., bis-Fe(IV) MauG), transition metal oxides (MnO₂, NiO), or photocatalytic holes—can extract an electron directly from DMPO without any •OH involvement 3[3]. This initiates a cascade forming the DMPOX radical 4[4]. In aqueous or protic environments, DMPOX is readily converted to its diamagnetic hydroxylamine derivative, DMPOXH.

Pathways DMPO DMPO (Spin Trap) DMPO_OH DMPO-OH (True •OH Adduct) DMPO->DMPO_OH + •OH Radical (Spin Trapping) DMPOX DMPOX (Oxidation Artifact) DMPO->DMPOX Direct Oxidation (e.g., Metal Oxides) DMPOXH 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) DMPOX->DMPOXH Reduction/Protonation (LC-MS Isobaric Artifact)

Chemical pathways distinguishing true •OH spin trapping from direct DMPO oxidation artifacts.

Analytical Disambiguation: The Isobaric LC-MS Trap

Many researchers rely on Liquid Chromatography-Mass Spectrometry (LC-MS) to validate Electron Paramagnetic Resonance (EPR) findings. Herein lies a critical failure point caused by ionization mechanics.

Nitroxide radicals like DMPO-OH often ionize via electron loss in Electrospray Ionization (ESI) to form an oxoammonium cation ([M]⁺, m/z 130.08). Conversely, the closed-shell DMPOXH artifact ionizes via standard protonation ([M+H]⁺, m/z 130.08) 2[2]. Because these species are perfectly isobaric in positive-ion mode MS, relying solely on a 130.08 m/z peak without chromatographic separation leads to catastrophic false positives.

Quantitative Data Summary
SpeciesChemical NameMolecular FormulaExact MassLC-MS m/z (Positive Mode)EPR Signal ProfileHyperfine Constants
DMPO 5,5-dimethyl-1-pyrroline N-oxideC₆H₁₁NO113.08114.09 [M+H]⁺EPR SilentN/A
DMPO-OH 2-hydroxy-5,5-dimethyl-1-pyrrolidinyloxyC₆H₁₂NO₂130.08130.08 [M]⁺4-line (1:2:2:1)aN ≈ 14.9 G, aH ≈ 14.9 G
DMPOX 5,5-dimethyl-2-oxo-pyrroline-1-oxylC₆H₁₀NO₂128.07129.08 [M+H]⁺7 or 9-lineaN ≈ 7.1 G, aH ≈ 3.9 G
DMPOXH 1-hydroxy-5,5-dimethylpyrrolidin-2-oneC₆H₁₁NO₂129.08130.08[M+H]⁺EPR SilentN/A

Spectroscopic Disambiguation (EPR)

EPR remains the primary tool for differentiation, provided the spectra are interpreted correctly. DMPO-OH yields a classic 4-line EPR spectrum with a 1:2:2:1 intensity ratio, driven by equivalent hyperfine coupling to the nitrogen and beta-hydrogen. In contrast, DMPOX lacks the beta-hydrogen. It couples to the nitrogen and two equivalent gamma-protons, yielding a distinct 7-line or 9-line spectrum (aN ≈ 7.1 G, aH ≈ 3.9 G or ~20.0 MHz and 11.0 MHz, respectively) 5[5].

Workflow Start Add DMPO to System EPR EPR Spectroscopy Start->EPR Signal1 4-line Signal (1:2:2:1) EPR->Signal1 aN=aH=14.9 G Signal2 7 or 9-line Signal EPR->Signal2 aN=7.1, aH=3.9 G Conclusion1 True •OH Confirmed Signal1->Conclusion1 LCMS LC-MS Validation Signal2->LCMS Mass2 m/z 130.08 (DMPOXH [M+H]+) LCMS->Mass2 Isobaric Interference Mass1 m/z 130.08 (DMPO-OH Radical) Conclusion2 False Positive (Artifact) Mass2->Conclusion2

Orthogonal EPR and LC-MS workflow for disambiguating DMPO-OH from isobaric DMPOXH artifacts.

Standardized Experimental Protocol for Verification

To establish a self-validating system, researchers must employ orthogonal techniques and competitive inhibition to prove causality.

Step 1: Reaction Initiation & Spin Trapping Introduce DMPO (typically 10-100 mM) to the target catalytic or biological system. Causality: High concentration is required to outcompete natural radical scavengers, but excessive DMPO increases the background pool available for direct oxidation.

Step 2: Immediate EPR Acquisition Transfer the reaction mixture to a quartz flat cell and acquire spectra within 60 seconds. Causality: DMPO-OH has a finite half-life and can spontaneously decay. Immediate scanning captures the kinetic primary products before secondary oxidations dominate.

Step 3: Spectral Deconvolution Do not force-fit a 1:2:2:1 simulation to a noisy spectrum. Use spectral simulation software to fit for the 7-line/9-line DMPOX signature. If DMPOX is detected, direct oxidation is occurring.

Step 4: LC-MS/MS Orthogonal Validation Couple liquid chromatography to High-Resolution Mass Spectrometry (HRMS). Causality: Because DMPO-OH ([M]⁺) and DMPOXH ([M+H]⁺) share an m/z of 130.08, chromatographic retention time mapping and MS/MS fragmentation patterns are mandatory to distinguish the true adduct from the protonated artifact.

Step 5: Competitive Inhibition (The Self-Validating Control) Repeat the assay in the presence of 10% ethanol. Causality: Ethanol rapidly scavenges true •OH to form the 1-hydroxyethyl radical, which reacts with DMPO to form DMPO-CH(CH₃)OH (a distinct 6-line EPR signal). If the DMPOX/DMPOXH signal persists unchanged while no DMPO-CH(CH₃)OH forms, the system is directly oxidizing the spin trap, and •OH is definitively absent.

Conclusion

The misidentification of 1-hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) and its radical precursor (DMPOX) as the hydroxyl radical adduct (DMPO-OH) is a critical vulnerability in redox research. By understanding the isobaric nature of these compounds in mass spectrometry and their distinct hyperfine splitting profiles in EPR, researchers can implement self-validating workflows that ensure absolute scientific integrity.

References

  • Radical Trapping Study of the Relaxation of bis-Fe(IV) MauG National Center for Biotechnology Information (PMC) URL:[Link]

  • How Do Metal Oxides Mislead Spin-Trapping Electron Paramagnetic Resonance Analysis? Environmental Science & Technology Letters URL:[Link]

  • Oxidation of spin trap 5,5-dimethyl-1-pyrroline-1-oxide in an electron paramagnetic resonance study of the reaction of methemoglobin with hydrogen peroxide PubMed URL:[Link]

  • In Situ Radiolysis Time-Resolved ESR Studies of Spin Trapping by DMPO: Reevaluation of Hydroxyl Radical and Hydrated Electron Trapping Rates and Spin Adduct Yields The Journal of Physical Chemistry A URL:[Link]

  • Reaction of Nitrate Radicals and DMPO in Non-Aqueous Media: A Novel Detection Tool to Highlight the Nitrate Radical Role in Photocatalytic Processes Angewandte Chemie (PMC) URL:[Link]

Sources

Exploratory

The Biological Fate of 5,5-Dimethyl-1-pyrroline N-oxide (DMPO): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a cornerstone of free radical research, prized for its utili...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a cornerstone of free radical research, prized for its utility as a spin-trapping agent in both in vitro and in vivo systems.[1][2][3] Its ability to form stable adducts with transient free radicals allows for their detection and characterization, primarily through Electron Paramagnetic Resonance (EPR) spectroscopy. However, the journey of DMPO within a biological milieu extends far beyond this initial trapping event. This guide provides a comprehensive exploration of the biological metabolites of DMPO, delving into the formation and fate of its radical adducts, non-radical degradation pathways, and the analytical methodologies crucial for their characterization. Understanding the complete biological transformation of DMPO is paramount for the accurate interpretation of experimental results and for advancing our comprehension of the role of free radicals in health and disease.

Introduction: DMPO as a Premier Spin-Trapping Agent

DMPO's prominence in free radical biology stems from its chemical structure: a nitrone that readily reacts with a wide array of free radicals, including oxygen-, nitrogen-, sulfur-, and carbon-centered species.[2][3] This reaction, known as spin trapping, converts the highly reactive, short-lived radical into a more stable nitroxide radical adduct.[1] The resulting DMPO adduct is EPR-active, meaning it possesses an unpaired electron that can be detected and characterized by EPR spectroscopy. The unique hyperfine splitting constants of the EPR spectrum of a DMPO adduct can often provide a "fingerprint" to identify the originally trapped radical.[1]

While EPR is a powerful tool, its sensitivity can be a limitation in complex biological systems where radical concentrations are often low.[4] This has led to the development of complementary techniques, such as immuno-spin trapping, which utilizes antibodies that specifically recognize the stable, decayed form of DMPO adducts, offering a significant increase in sensitivity.[4]

The Primary Biological Transformation: Formation and Fate of DMPO Radical Adducts

The most significant "metabolites" of DMPO in a biological context are its radical adducts and their subsequent transformation products. The initial trapping event is just the beginning of a cascade of reactions that determine the ultimate fate of the DMPO-radical complex.

The Spin-Trapping Reaction

The fundamental reaction involves the addition of a free radical (R•) to the double bond of the DMPO molecule, forming a nitroxide radical adduct (DMPO-R•).

Caption: The fundamental spin-trapping reaction of DMPO with a free radical (R•).

This initial adduct is often unstable in biological systems and can undergo further reactions.

The Decay and Transformation of DMPO Adducts

The stability of DMPO radical adducts varies significantly depending on the nature of the trapped radical and the surrounding biological environment. For instance, the DMPO-superoxide adduct (DMPO/•OOH) is known to be unstable and can decompose.[1][5] This decomposition can even lead to the formation of hydroxyl radicals, which can then be trapped by another DMPO molecule, creating the DMPO-hydroxyl adduct (DMPO/•OH).[5] This is a critical consideration, as the detection of DMPO/•OH may not always signify the direct trapping of a free hydroxyl radical.[5]

In many cases, the initial radical adduct undergoes reduction or oxidation to form more stable, EPR-silent species. A key transformation is the conversion of the nitroxide radical adduct to a stable nitrone adduct. This process is central to the immuno-spin trapping technique, which uses antibodies to detect these stable nitrone end-products.[4]

Caption: The biological fate of a DMPO radical adduct.

Non-Radical Degradation of DMPO

Beyond its reactions with free radicals, DMPO can also undergo degradation through non-radical pathways, particularly through oxidation. Singlet oxygen (¹O₂), a reactive oxygen species that can be generated in biological systems, has been shown to react with DMPO.[6][7] This reaction can lead to the opening of the pyrroline ring and the formation of various products, including nitro and nitroso compounds.[6]

The oxidation of DMPO by singlet oxygen can also initiate the production of the DMPO/•OH adduct through both spin-trapping and non-spin-trapping routes.[6] This underscores the complexity of interpreting DMPO-derived signals in biological systems where multiple reactive species may be present.

In Vivo Distribution and Clearance

Understanding the pharmacokinetics of DMPO is crucial for designing and interpreting in vivo spin-trapping experiments. Studies using isotopically labeled DMPO have provided valuable insights into its distribution and clearance.

Following intravenous injection in mice, ¹³C-labeled DMPO was found to be distributed throughout the body within a minute.[8][9][10] Strong signals were detected in the heart/lung and kidney, with a smaller signal observed in the liver.[8][9][10] This distribution pattern suggests that the kidneys play a significant role in the clearance of DMPO and its metabolites from the body.[8][9][10]

While the precise enzymatic pathways for DMPO metabolism are not fully elucidated, the involvement of the liver and kidneys in its clearance is a key consideration for in vivo studies. The rate of clearance will influence the bioavailability of DMPO for trapping radicals in target tissues and the timeframe over which adducts can be detected.

Organ Relative Signal Intensity of ¹³C-DMPO Implication
Heart/LungStrongRapid and significant distribution.
KidneyStrongLikely a primary route of clearance.[8][9][10]
LiverSmallPotential site of metabolism, but to a lesser extent than kidney clearance.[8][9][10]

Analytical Methodologies for the Characterization of DMPO Metabolites

A multi-faceted analytical approach is often necessary to accurately identify and quantify the various biological metabolites of DMPO.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR remains the gold standard for the direct detection and characterization of DMPO radical adducts. The technique provides information on the structure of the trapped radical through the analysis of hyperfine splitting constants.

Experimental Protocol: EPR Spin Trapping of Superoxide in a Cellular System

  • Cell Preparation: Prepare a suspension of the cells of interest in a suitable buffer (e.g., phosphate-buffered saline).

  • Spin Trap Addition: Add DMPO to the cell suspension to a final concentration typically in the range of 25-100 mM.

  • Induction of Radical Production: Stimulate the cells to produce superoxide radicals (e.g., using phorbol myristate acetate for neutrophils).

  • Sample Loading: Transfer the cell suspension to a flat cell suitable for EPR analysis.

  • EPR Measurement: Acquire the EPR spectrum at room temperature. The characteristic spectrum of the DMPO-superoxide adduct (DMPO/•OOH) should be observed.

  • Data Analysis: Analyze the hyperfine splitting constants to confirm the identity of the trapped radical.

Immuno-Spin Trapping

This highly sensitive technique detects the stable nitrone end-products of DMPO radical adducts using specific antibodies. It is particularly useful for in vivo studies and for detecting low levels of radical formation.

Caption: A simplified workflow for immuno-spin trapping.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying both DMPO adducts and potential non-radical degradation products. High-resolution mass spectrometry can provide accurate mass measurements to help elucidate the chemical formula of unknown metabolites.

Challenges and Considerations

The use of DMPO in biological systems is not without its challenges. Researchers must be aware of potential artifacts and the inherent reactivity of DMPO itself.

  • Artifactual Signal Generation: As mentioned, the decomposition of the DMPO-superoxide adduct can lead to the formation of the DMPO-hydroxyl adduct, potentially leading to the misinterpretation of the presence of free hydroxyl radicals.[5]

  • Non-Radical Reactions: The reaction of DMPO with non-radical species like singlet oxygen can produce EPR-active signals and other degradation products that may interfere with the detection of radical adducts.[6]

  • Biological Effects of DMPO: DMPO is not an inert observer in biological systems. It has been shown to inhibit neutrophil function, which could affect studies of inflammation and oxidative stress in these cells.[11]

Conclusion

The biological metabolites of DMPO are a complex and multifaceted array of molecules that extend beyond the initial radical adducts. A thorough understanding of the formation, stability, and subsequent transformation of these adducts, as well as the potential for non-radical degradation of the parent DMPO molecule, is essential for any researcher utilizing this powerful spin-trapping agent. By employing a combination of advanced analytical techniques and maintaining a critical awareness of the potential for artifacts, scientists can continue to leverage DMPO to unravel the intricate roles of free radicals in biological systems. The continued investigation into the complete metabolic profile of DMPO will further refine its application and enhance the reliability of the data it generates.

References

  • Bilski, P., et al. (1996). Oxidation of the Spin Trap 5,5-Dimethyl-1-pyrroline N-Oxide by Singlet Oxygen in Aqueous Solution. Journal of the American Chemical Society, 118(7), 1658-1666. [Link]

  • Britigan, B. E., et al. (1990). The Interaction of 5,5-dimethyl-1-pyrroline-N-oxide With Human Myeloperoxidase and Its Potential Impact on Spin Trapping of Neutrophil-Derived Free Radicals. The Journal of Biological Chemistry, 265(22), 13927-13935. [Link]

  • Igarashi, K., et al. (2019). Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide aimed at in vivo detection of reactive oxygen species using hyperpolarized 13C-MRI. Free Radical Biology and Medicine, 131, 18-26. [Link]

  • Finkelstein, E., et al. (1982). Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts. Molecular Pharmacology, 21(2), 262-265. [Link]

  • Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Water Research, 99, 24-32. [Link]

  • Igarashi, K., et al. (2019). Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide aimed at in vivo detection of reactive oxygen species using hyperpolarized 13C-MRI. Free Radical Biology and Medicine, 131, 18-26. [Link]

  • Kalyanaraman, B. (2010). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide). Interchim. [Link]

  • Kalyanaraman, B. (2010). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide). Interchim. [Link]

  • Kramer, K., et al. (2011). Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide. Molecules, 16(10), 8413-8420. [Link]

  • Mason, R. P. (2004). Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals in time and space with immuno-spin trapping. Free Radical Biology and Medicine, 36(10), 1214-1223. [Link]

  • Rinalducci, S., et al. (2004). Trapping DNA radicals with 5,5-dimethyl-1-pyrroline N-oxide reduces mutagenesis: a mechanistic study in an in vitro model of pulmonary neutrophilic inflammation. Free Radical Biology and Medicine, 36(11), 1435-1446. [Link]

  • Rosen, G. M., & Finkelstein, E. (1985). The cellular-induced decay of DMPO spin adducts of .OH and .O2-. Archives of Biochemistry and Biophysics, 236(1), 31-37. [Link]

  • Rosen, G. M., et al. (1990). Effect of the spin trap 5,5 dimethyl-1-pyrroline-N-oxide (DMPO) on human neutrophil function. Toxicology and Applied Pharmacology, 104(2), 223-231. [Link]

  • Villamena, F. A. (2008). Spin Trapping of the Nitrogen-centered Radicals. Characterization of the DMPO/DEPMPO Spin Adducts. ResearchGate. [Link]

  • Dojindo Molecular Technologies, Inc. DMPO | CAS 3317-61-1. [Link]

  • Finkelstein, E., Rosen, G. M., & Rauckman, E. J. (1982). Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts. Molecular pharmacology, 21(2), 262–265. [Link]

  • M. J. Davies. (1996). Oxidation of the Spin Trap 5,5-Dimethyl-1-pyrroline N-Oxide by Singlet Oxygen in Aqueous Solution. Semantic Scholar. [Link]

  • Britigan, B. E., et al. (1990). The interaction of 5,5-dimethyl-1-pyrroline-N-oxide with human myeloperoxidase and its potential impact on spin trapping of neutrophil-derived free radicals. The Journal of biological chemistry, 265(22), 13927–13935. [Link]

  • Britigan, B. E., et al. (1990). Effect of the spin trap 5,5 dimethyl-1-pyrroline-N-oxide (DMPO) on human neutrophil function. Toxicology and applied pharmacology, 104(2), 223–231. [Link]

  • Igarashi, K., et al. (2019). Synthesis and evaluation of 13C-labeled 5-5-dimethyl-1-pyrroline-N-oxide aimed at in vivo detection of reactive oxygen species using hyperpolarized 13C-MRI. Free radical biology & medicine, 131, 18–26. [Link]

  • Kramer, K., et al. (2011). Simplified Synthesis of Isotopically Labeled 5,5-Dimethyl-pyrroline N-Oxide. Molecules (Basel, Switzerland), 16(10), 8413–8420. [Link]

  • G. M. Rosen, & E. Finkelstein. (1985). The cellular-induced decay of DMPO spin adducts of .OH and .O2-. Archives of biochemistry and biophysics, 236(1), 31–37. [Link]

  • Dojindo Molecular Technologies. (n.d.). DMPO | CAS 3317-61-1. Dojindo. [Link]

  • Mason, R. P. (2004). Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals in time and space with immuno-spin trapping. Free radical biology & medicine, 36(10), 1214–1223. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Significance of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one 1-Hydroxy-5,5-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Significance of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one

1-Hydroxy-5,5-dimethylpyrrolidin-2-one is a cyclic hydroxamic acid of significant interest in various fields of chemical and biological research. It is recognized as a key metabolite of 5,5-dimethyl-1-pyrroline N-oxide (DMPO), a widely used spin trap for the detection of reactive oxygen species (ROS) and other free radicals. Understanding the synthesis and properties of this metabolite is crucial for accurately interpreting data from spin trapping experiments and for elucidating the in vivo fate and potential biological activities of DMPO and its adducts.

While the direct, one-step synthesis of 1-hydroxy-5,5-dimethylpyrrolidin-2-one from DMPO is not a commonly documented laboratory procedure, this guide provides a comprehensive overview of a robust and well-established synthetic route. The primary method detailed herein involves the reductive cyclization of a γ-nitro ester, a versatile and reliable approach for the formation of N-hydroxypyrrolidin-2-ones.[1][2] This method offers high yields and a clear, multi-step pathway to the target molecule.

This document will provide a detailed, step-by-step protocol for the synthesis of 1-hydroxy-5,5-dimethylpyrrolidin-2-one, including the preparation of the necessary precursor. Furthermore, it will cover the essential techniques for the purification and characterization of the final product, ensuring a high degree of purity and structural confirmation.

Part 1: Established Synthesis of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one via Reductive Cyclization

The most reliable and frequently cited method for the synthesis of 1-hydroxy-5,5-dimethylpyrrolidin-2-one is the reductive cyclization of a γ-nitroester, specifically an ester of 4-methyl-4-nitropentanoic acid.[3] This two-step process involves the initial synthesis of the γ-nitroester followed by its reduction and intramolecular cyclization to form the desired cyclic hydroxamic acid.

Reaction Scheme:

Synthesis_Scheme start 4-Methyl-4-nitropentanoic acid ester intermediate γ-hydroxylaminoester (in situ) start->intermediate Reduction (e.g., Zn/NH4Cl) product 1-Hydroxy-5,5-dimethylpyrrolidin-2-one intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for 1-Hydroxy-5,5-dimethylpyrrolidin-2-one.

Step 1: Synthesis of a 4-Methyl-4-nitropentanoic Acid Ester (e.g., p-tolyl ester)

The synthesis begins with the preparation of a suitable ester of 4-methyl-4-nitropentanoic acid. The p-tolyl ester is a good choice due to its crystallinity and ease of handling.

ReagentMolar Mass ( g/mol )QuantityNotes
4-Methyl-4-nitropentanoic acid161.1610.0 g
p-Cresol108.141.1 eq
Dicyclohexylcarbodiimide (DCC)206.331.1 eqHandle with caution, potent allergen.
4-(Dimethylamino)pyridine (DMAP)122.170.1 eqCatalyst
Dichloromethane (DCM), anhydrous84.93200 mL
Diethyl ether74.12As neededFor purification
Hexane86.18As neededFor purification
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methyl-4-nitropentanoic acid (10.0 g) in anhydrous dichloromethane (200 mL).

  • Addition of Reagents: Add p-cresol (1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

  • Initiation of Esterification: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-methyl-4-nitro-pentanoic acid p-tolyl ester.

Step 2: Reductive Cyclization to 1-Hydroxy-5,5-dimethylpyrrolidin-2-one

This step involves the selective reduction of the nitro group to a hydroxylamine, which then undergoes spontaneous intramolecular cyclization.

ReagentMolar Mass ( g/mol )QuantityNotes
4-Methyl-4-nitro-pentanoic acid p-tolyl ester251.285.0 gFrom Step 1
Zinc dust (<10 µm)65.385.0 eqActivated if necessary
Ammonium chloride (NH₄Cl)53.494.0 eq
Methanol32.04100 mL
Water18.0225 mL
Ethyl acetate88.11As neededFor extraction
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the 4-methyl-4-nitro-pentanoic acid p-tolyl ester (5.0 g) and ammonium chloride (4.0 eq) in a mixture of methanol (100 mL) and water (25 mL).

  • Reduction: Add zinc dust (5.0 eq) portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require occasional cooling in a water bath to maintain a temperature below 40 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the excess zinc and inorganic salts.

    • Wash the Celite® pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 1-hydroxy-5,5-dimethylpyrrolidin-2-one.

Part 2: Purification and Characterization

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography: If recrystallization is not effective, purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Characterization

The identity and purity of the synthesized 1-hydroxy-5,5-dimethylpyrrolidin-2-one (CAS No: 5165-27-5, Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) can be confirmed by various spectroscopic methods.[3]

Technique Expected Observations
¹H NMR Signals corresponding to the two methyl groups (singlet), the two methylene groups of the pyrrolidine ring (multiplets), and the N-hydroxyl proton (broad singlet). The chemical shifts will be dependent on the solvent used.
¹³C NMR Resonances for the carbonyl carbon, the quaternary carbon bearing the methyl groups, the two methylene carbons, and the two methyl carbons.
Mass Spectrometry The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information.
IR Spectroscopy Characteristic absorption bands for the N-OH stretching vibration, the C=O stretching vibration of the lactam, and C-H stretching vibrations of the alkyl groups.

Part 3: The Biological Context - DMPO Metabolism

While the direct synthesis from DMPO is not a standard laboratory practice, the formation of 1-hydroxy-5,5-dimethylpyrrolidin-2-one is a crucial aspect of DMPO's biological chemistry. In biological systems, DMPO can undergo metabolic transformations that lead to the formation of this cyclic hydroxamic acid. This process is important for researchers using DMPO for in vivo spin trapping, as the presence of this metabolite can influence the interpretation of experimental results.

The proposed metabolic pathway involves two key steps:

  • Hydration of the Nitrone: The nitrone functionality of DMPO can undergo nucleophilic addition of water to form a cyclic hydroxylamine intermediate.

  • Oxidation: This hydroxylamine intermediate is then oxidized to the corresponding hydroxamic acid, 1-hydroxy-5,5-dimethylpyrrolidin-2-one.

Metabolism_Scheme dmpo DMPO (5,5-dimethyl-1-pyrroline N-oxide) hydroxylamine Cyclic Hydroxylamine Intermediate dmpo->hydroxylamine Hydration (Metabolic) product 1-Hydroxy-5,5-dimethylpyrrolidin-2-one hydroxylamine->product Oxidation (Metabolic)

Caption: Proposed metabolic pathway of DMPO.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 1-hydroxy-5,5-dimethylpyrrolidin-2-one, a compound of significant interest to researchers in various scientific disciplines. By following the established method of reductive cyclization of a γ-nitroester, scientists can confidently produce this valuable molecule for their research needs. Understanding both the synthetic and metabolic routes to this compound is essential for its application in studies involving DMPO and for the broader exploration of cyclic hydroxamic acids in drug development and other areas of chemical biology.

References

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363–5367. [Link]

  • Mironiuk-Puchalska, E., Kołaczkowska, E., & Sas, W. (2008). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. Polish Journal of Chemistry, 82, 1553-1563. [Link]

  • LookChem. (n.d.). 1-Hydroxy-5,5-dimethylpyrrolidin-2-one. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one in Biological Matrices using a Validated LC-MS/MS Method

Abstract This application note presents a detailed, robust, and highly sensitive method for the quantification of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one using Liquid Chromatography coupled with Tandem Mass Spectrometry (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantification of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals who require precise measurement of this compound in complex biological matrices such as plasma. We provide comprehensive, step-by-step instructions for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction

1-Hydroxy-5,5-dimethylpyrrolidin-2-one is a cyclic hydroxamic acid derivative. As with many novel chemical entities, its presence as a potential drug metabolite, a synthetic intermediate, or an impurity in active pharmaceutical ingredients (APIs) necessitates a reliable analytical method for its detection and quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its unparalleled sensitivity, selectivity, and wide dynamic range, allowing for the precise measurement of trace-level compounds in complex sample types.[1][2]

This guide provides a foundational protocol that leverages the strengths of LC-MS/MS for the analysis of this specific analyte. The methodology is built upon established principles of bioanalysis, ensuring data integrity and reproducibility.

Analyte Information and Reagents

Analyte Properties

The foundational step in any quantitative analysis is understanding the physicochemical properties of the analyte.

PropertyValueSource
Chemical Name 1-Hydroxy-5,5-dimethylpyrrolidin-2-oneLookChem[3]
CAS Number 5165-27-5LookChem[3]
Molecular Formula C₆H₁₁NO₂LookChem[3]
Molecular Weight 129.16 g/mol LookChem[3]
Exact Mass 129.078978594 DaLookChem[3]
[M+H]⁺ 130.08625 DaCalculated
Reagents and Standards
  • Analytical Standard: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one, purity >98%.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., 1-Hydroxy-5,5-dimethylpyrrolidin-2-one-d6) is highly recommended to control for matrix effects and variability during sample processing.[4] If a SIL-IS is not available, a structurally similar analog with close chromatographic retention and ionization efficiency can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Optima™ LC/MS grade formic acid.

  • Matrix: Control (blank) human plasma (K2-EDTA).

Experimental Workflow Overview

The analytical workflow is designed to ensure the removal of matrix interferences while maximizing analyte recovery. The process involves protein precipitation followed by solid-phase extraction for sample cleanup prior to LC-MS/MS analysis.

LCMS_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample 1. Plasma Sample Aliquot Spike_IS 2. Spike Internal Standard Sample->Spike_IS PPT 3. Protein Precipitation (Acetonitrile) Spike_IS->PPT SPE 4. Solid-Phase Extraction (Cleanup) PPT->SPE Evap 5. Evaporation & Reconstitution SPE->Evap LCMS 6. LC-MS/MS Injection Evap->LCMS Data 7. Data Acquisition (MRM Mode) LCMS->Data Integration 8. Peak Integration Data->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quant 10. Concentration Calculation Calibration->Quant

Caption: Figure 1: Overall Analytical Workflow

Detailed Protocols

Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one standard. Dissolve in 10.0 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Stock: Prepare a 1 mg/mL stock solution of the IS. Dilute this stock to create a working IS solution (e.g., 20 ng/mL) that will be spiked into all samples, including calibration standards and quality controls.

Sample Preparation: Protein Precipitation & SPE

This two-step process is designed for robust cleanup of plasma samples. Protein precipitation removes the majority of proteins, while solid-phase extraction (SPE) targets the removal of phospholipids and other small-molecule interferences. This dual approach is adapted from methodologies for similar polar metabolites.[5][6]

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution to each tube. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

    • Rationale: Acetonitrile is an effective protein precipitant. Using a 3:1 ratio of organic solvent to plasma ensures efficient removal of proteins, which can otherwise foul the LC column and MS ion source.

  • Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube for SPE.

  • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE cartridge (e.g., Waters Oasis HLB or Phenomenex Strata-X).

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the supernatant from step 5 onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, unretained impurities without eluting the analyte.

    • Elute: Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Rationale: Reconstituting in the initial mobile phase ensures good peak shape and compatibility with the chromatographic system.

LC-MS/MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: LC Gradient Program

Time (min) %A %B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

Rationale: A reverse-phase C18 column is a versatile choice for separating small molecules. The gradient is designed to first elute polar matrix components to waste, then sharply decrease polarity to elute and focus the analyte of interest, followed by a high-organic wash to clean the column before re-equilibration. The inclusion of formic acid aids in the protonation of the analyte, which is crucial for positive mode electrospray ionization.[7]

Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen

Table 3: MRM Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
1-Hydroxy-5,5-dimethylpyrrolidin-2-one 130.1 112.1 (Quantifier) 100 15
130.1 84.1 (Qualifier) 100 20

| Internal Standard (IS) | Dependent on IS used | Dependent on IS used | 100 | Optimize |

Proposed Fragmentation Pathway

The selection of MRM transitions is critical for assay selectivity. The proposed fragmentation for 1-Hydroxy-5,5-dimethylpyrrolidin-2-one involves the neutral loss of water and subsequent ring fragmentation.

Caption: Figure 2: Proposed MS/MS Fragmentation Pathway

Rationale: In collision-induced dissociation (CID), the protonated N-hydroxy moiety is a good leaving group, readily losing a neutral water molecule (18 Da), leading to the fragment at m/z 112.1. Further increasing the collision energy can induce the loss of carbon monoxide (28 Da) from the lactam ring, a common fragmentation pathway for such structures, resulting in the m/z 84.1 ion.[8][9] The most intense, stable fragment is typically chosen as the quantifier for maximum sensitivity.

Method Validation and Data Analysis

For use in regulated environments, this method should be fully validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance). Key parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Calibration Curve: Assess the linearity of the response over the desired concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (% CV) at multiple QC levels (LOD, LLOQ, LQC, MQC, HQC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Assess the efficiency of the extraction process.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantitative determination of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one in biological matrices. The comprehensive sample cleanup strategy and optimized instrumental parameters ensure high-quality data suitable for research and drug development applications. This protocol serves as a robust starting point that can be further validated and adapted for specific laboratory needs.

References

  • Pak. J. Pharm. Sci. (2017).
  • Unknown Source. Ion fragmentation of small molecules in mass spectrometry.
  • LookChem. 1-Hydroxy-5,5-dimethylpyrrolidin-2-one.
  • Sigma-Aldrich. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine.
  • PubMed. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
  • FILAB.
  • Bioanalysis Zone. LC-MS.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2022).
  • ACS Publications. (2026).
  • ResearchGate. (2026). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry | Request PDF.
  • PubMed. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver.

Sources

Method

Application Note: Using 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) as an EPR Reference Standard

This Application Note provides a comprehensive technical guide for using 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (also known as DMPOXH ) as a precursor to generate the DMPOX reference standard in Electron Paramagnetic Res...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for using 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (also known as DMPOXH ) as a precursor to generate the DMPOX reference standard in Electron Paramagnetic Resonance (EPR) spectroscopy.

Executive Summary

In spin trapping experiments using DMPO (5,5-Dimethyl-1-pyrroline N-oxide), the interpretation of spectra is frequently complicated by the appearance of a characteristic 3-line signal (triplet). This signal corresponds to the DMPOX radical (5,5-dimethyl-2-oxopyrrolidin-1-oxyl), an oxidation artifact often mistaken for a spin adduct or dismissed as background.[1]

1-Hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) is the diamagnetic, reduced hydroxylamine precursor of the DMPOX radical. It serves as a critical Reference Standard Material because it is chemically stable, unlike the radical itself. By performing a controlled oxidation of DMPOXH, researchers can generate a pure DMPOX signal to:

  • Validate the identity of artifactual signals in experimental spectra.

  • Calibrate g-factors and hyperfine coupling constants (a values).

  • Quantify oxidative stress levels in systems where DMPO oxidation is the primary pathway.

This guide details the protocols for preparing, oxidizing, and utilizing DMPOXH as a robust EPR standard.

Technical Background & Mechanism

Chemical Identity
  • Precursor (Standard Material): 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH )[1]

    • State: Diamagnetic solid or solution (EPR silent).

    • Role: Stable shelf-standard.

  • Active Standard (Radical): 5,5-dimethyl-2-oxopyrrolidin-1-oxyl (DMPOX )[1]

    • State: Paramagnetic nitroxide radical (EPR active).

    • Spectrum: Characteristic triplet (1:1:1).

The "Artifact" Problem

In biological systems, DMPO can be oxidized directly (non-radical pathway) by hypochlorite (HOCl), singlet oxygen (


), or high-valent metal centers (e.g., Fe

), forming DMPOX rather than trapping a radical.[1] Distinguishing this "false positive" from genuine spin adducts (like DMPO-OH) is critical for data integrity.
Reaction Pathway

The protocol relies on the one-electron oxidation of the hydroxylamine (DMPOXH) to the nitroxide (DMPOX).

OxidationPathway DMPOXH DMPOXH (1-Hydroxy-5,5-dimethylpyrrolidin-2-one) Diamagnetic Precursor DMPOX DMPOX Radical (5,5-dimethyl-2-oxopyrrolidin-1-oxyl) Paramagnetic Standard (EPR Active) DMPOXH->DMPOX -1e-, -H+ (Controlled Oxidation) Oxidant Oxidant (e.g., PbO2 or Fe(CN)6) Oxidant->DMPOXH Artifact Experimental Artifact (Confusion with Spin Adducts) DMPOX->Artifact Reference Comparison

Figure 1: Generation of the DMPOX EPR standard from the stable DMPOXH precursor.

Experimental Protocol

Materials Required[2][3]
  • DMPOXH Standard: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (Purity >98%).

  • Oxidant (Choice of A or B):

    • Method A (Cleanest Spectrum): Lead(IV) oxide (PbO

      
      ) solid.
      
    • Method B ( Rapid/Quantitative ): Potassium Ferricyanide (K

      
      Fe(CN)
      
      
      
      ).
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (treated with Chelex-100 to remove trace metals).

  • EPR Hardware: X-band Spectrometer, Flat cell (aqueous) or capillary tubes.

Protocol A: Heterogeneous Oxidation (Recommended for Spectral Calibration)

Use this method to obtain a pristine DMPOX spectrum without interference from oxidant signals.

  • Preparation: Dissolve DMPOXH in PBS to a final concentration of 1.0 mM .

  • Oxidation: Add approx. 10–20 mg of solid PbO

    
     to 500 µL of the DMPOXH solution in a microcentrifuge tube.
    
  • Incubation: Vortex vigorously for 30–60 seconds. The PbO

    
     acts as a surface oxidant.
    
  • Filtration: Centrifuge at 10,000 x g for 1 minute or filter through a 0.22 µm syringe filter to remove all solid PbO

    
    .
    
  • Sampling: Transfer the clear supernatant immediately to an EPR flat cell.

  • Measurement: Acquire spectrum within 10 minutes (DMPOX is relatively stable but decays slowly).

Protocol B: Homogeneous Oxidation (Recommended for Quantification)

Use this method if you need to quantify the conversion yield, as the stoichiometry is defined.

  • Preparation: Prepare a 200 µM solution of DMPOXH in PBS.

  • Oxidant Addition: Add Potassium Ferricyanide to a final concentration of 400 µM (2:1 molar excess to ensure full oxidation).

  • Mixing: Invert gently. Reaction is instantaneous.

  • Measurement: Transfer to capillary/flat cell. Note: The Ferricyanide may contribute a broad background signal; run a blank of Ferricyanide alone to subtract if necessary.

EPR Acquisition & Analysis

Instrument Settings (X-Band)

These settings are optimized to resolve the DMPOX triplet while minimizing noise.

ParameterSettingRationale
Microwave Power 10 – 20 mWNitroxides saturate easily; avoid >20 mW.
Modulation Amplitude 1.0 G (0.1 mT)Matches the linewidth of DMPOX (prevents overmodulation).
Time Constant 0.03 – 0.1 sStandard for stable radicals.
Scan Range 100 G (10 mT)Center field approx 3360 G (depends on frequency).
Receiver Gain

-

Adjust to fill 80% of vertical dynamic range.
Spectral Interpretation

The resulting spectrum is the Reference Standard for DMPOX.

  • Primary Feature: A 3-line spectrum (Triplet).

  • Intensity Ratio: Approximately 1:1:1.

  • Hyperfine Coupling (

    
    ):  ~7.1 – 7.3 Gauss (in aqueous solution).
    
  • Secondary Splitting: High-resolution scans (Mod Amp < 0.5 G) may reveal secondary hyperfine splitting from the

    
    -protons (
    
    
    
    G), appearing as a triplet of triplets.
Critical Distinction: DMPOX vs. DMPO-OH

Researchers often confuse DMPOX with the hydroxyl radical adduct (DMPO-OH). Use this table to validate your signals.

FeatureDMPOX (The Artifact) DMPO-OH (The Adduct)
Precursor DMPOXH (or oxidized DMPO)DMPO +

OH
Lines 3 (Triplet)4 (Quartet)
Intensity Ratio 1 : 1 : 11 : 2 : 2 : 1
Coupling (

)
~7.2 G~14.9 G
Coupling (

)
~4.0 G (often unresolved)~14.9 G (equal to

)

Applications in Drug Development & Research

  • Artifact Identification: When screening drugs for ROS generation, any 3-line signal should be overlaid with the standard generated from Protocol A. If they match, the signal is DMPOX (oxidation artifact), not a trapped radical.

  • Quality Control of DMPO Batches: Old DMPO stocks often contain DMPOXH/DMPOX impurities. Use Protocol A to identify the "impurity signature" and subtract it from experimental data.

  • Quantifying Non-Radical Oxidation: In systems containing HOCl (e.g., neutrophil studies), the conversion of DMPO to DMPOX is stoichiometric. Using DMPOXH as a concentration standard allows for the quantification of HOCl production.

References

  • Makino, K. et al. (1990). Formation of DMPO-OH radical from 5,5-dimethyl-1-pyrroline N-oxide (DMPO) in hot water.[2]Biochemical and Biophysical Research Communications .

  • Rosen, G. M. et al. (2005). 5,5-Dimethyl-2-pyrrolidone-N-oxyl formation in electron spin resonance studies of electrolyzed NaCl solution using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trapping agent.Free Radical Biology and Medicine .

  • Tichy, A. et al. (2017). Radical Trapping Study of the Relaxation of bis-Fe(IV) MauG.Journal of Biological Chemistry .

  • Mason, R. P. et al. (1994). The oxidation of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) to 5,5-dimethyl-2-oxopyrrolidin-1-oxyl (DMPOX) by oxidizing radicals.[1]Free Radical Research .

Sources

Application

HPLC separation methods for DMPO and 1-Hydroxy-5,5-dimethylpyrrolidin-2-one

Application Note: Advanced HPLC Separation and Quantification of DMPO and its Oxidation Artifact, 1-Hydroxy-5,5-dimethylpyrrolidin-2-one Executive Summary & Scientific Context In radical biology and oxidative drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Separation and Quantification of DMPO and its Oxidation Artifact, 1-Hydroxy-5,5-dimethylpyrrolidin-2-one

Executive Summary & Scientific Context

In radical biology and oxidative drug development, 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is the gold-standard spin trap for detecting transient reactive oxygen species (ROS) via Electron Paramagnetic Resonance (EPR) spectroscopy. However, a critical analytical vulnerability exists: in the presence of high-valent metal centers (such as bis-Fe(IV) species) or excessive ROS, DMPO undergoes direct oxidation rather than radical trapping[1].

This direct oxidation generates the DMPOX radical (5,5-dimethyl-2-oxo-pyrroline-1-oxyl), which rapidly protonates in aqueous media to form the stable lactam derivative 1-hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) [1]. Relying solely on EPR can lead to the misinterpretation of DMPOX artifacts as true radical adducts. To ensure absolute scientific integrity, researchers must employ orthogonal Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate, quantify, and validate the presence of DMPOXH.

Mechanistic Pathway of DMPO Degradation

Understanding the structural evolution of the analyte is critical for designing the chromatographic method. The conversion of a nitrone (DMPO) to a hydroxylamine-lactam (DMPOXH) fundamentally alters both the molecule's polarity and its UV absorbance profile.

Pathway DMPO DMPO (Spin Trap) Oxidation Direct Oxidation (e.g., Fe(IV), ROS) DMPO->Oxidation DMPOX DMPOX Radical (Artifact) Oxidation->DMPOX Reduction Protonation (Aqueous Media) DMPOX->Reduction DMPOXH DMPOXH (Stable Biomarker) Reduction->DMPOXH

Mechanistic pathway of DMPO oxidation and reduction to DMPOXH.

Chromatographic Strategy & Causality

Every parameter in this method is selected based on the physicochemical causality of the analytes:

  • Stationary Phase (C18): Both DMPO and DMPOXH are small, polar molecules, but their 5,5-dimethyl groups provide sufficient hydrophobicity for retention on a standard C18 column. The addition of the hydroxyl group in DMPOXH increases its hydrogen-bonding capacity, making it more polar than DMPO. Consequently, DMPOXH will elute before DMPO in a reversed-phase system.

  • Mobile Phase (80% Water / 20% Acetonitrile): A highly aqueous mobile phase is mandatory to prevent these polar analytes from eluting in the void volume[2]. The 20% acetonitrile provides precise elution strength to maintain sharp peak symmetry without suppressing ionization if coupled to Mass Spectrometry (MS).

  • Dual-Wavelength UV Detection: DMPO features a nitrone group (-C=N

    
    -O
    
    
    
    ) with a strong
    
    
    transition, yielding an absorbance maximum at 227 nm [1]. Upon oxidation to DMPOXH, the structural rearrangement into a pyrrolidin-2-one ring extends the electronic conjugation, shifting the absorbance maximum to 266 nm [1].
  • Reaction Quenching (Catalase): If residual H

    
    O
    
    
    
    remains in the sample, DMPO will continue to oxidize in the autosampler, invalidating quantitative results. Catalase is used to instantly disproportionate H
    
    
    O
    
    
    into water and oxygen, freezing the chemical state without altering the DMPO/DMPOXH ratio[3].

Quantitative Data & Chromatographic Parameters

The following table summarizes the expected chromatographic behavior under the prescribed conditions.

AnalyteChemical IdentityUV

Relative PolarityElution Order (C18)Mass Confirmation (LC-MS)
DMPO 5,5-Dimethyl-1-pyrroline N-oxide227 nmLower2 (Later)

DMPOXH 1-Hydroxy-5,5-dimethylpyrrolidin-2-one266 nmHigher1 (Earlier)Protonated DMPOX

[1]

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. Built-in control nodes ensure that any systemic error (e.g., degraded reagents, autosampler oxidation) is immediately flagged.

Step 1: Sample Preparation & Quenching
  • Extract 100 µL of the active reaction mixture (containing DMPO, catalyst/enzyme, and ROS generator).

  • Action: Immediately add 10 µL of high-purity Catalase (e.g., 26 units) to the aliquot[3].

  • Validation Node 1 (Quench Efficacy): Prepare a parallel sample without catalase. If the 266 nm peak area in the unquenched sample increases over a 4-hour autosampler queue while the quenched sample remains stable, the quenching mechanism is validated.

  • Filter the quenched sample through a 0.22 µm cellulose-acetate membrane into an amber HPLC vial.

Step 2: HPLC System Setup
  • Column: Reversed-phase C18 (e.g., 4.6 × 150 mm, 5 µm particle size)[2].

  • Mobile Phase: Isocratic 80% Milli-Q Water / 20% Acetonitrile[2].

  • Flow Rate: 0.7 mL/min[2].

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) monitoring 227 nm and 266 nm simultaneously[1].

Step 3: Chromatographic Execution & Internal Controls
  • Validation Node 2 (Reagent Purity): Inject a blank containing only DMPO and buffer. A pure DMPO stock will show a massive peak at 227 nm and zero signal at 266 nm. If a 266 nm peak is present, the DMPO stock has auto-oxidized and must be discarded.

  • Inject the experimental samples. DMPOXH will elute first, followed by unreacted DMPO.

  • Calculate the peak area ratio of 266 nm / 227 nm for the first eluting peak to confirm the spectral purity of DMPOXH.

Step 4: LC-MS Orthogonal Confirmation
  • Divert the HPLC eluent to a High-Resolution Mass Spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Validation Node 3 (Molecular Identification): Confirm the identity of the 266 nm peak by extracting the ion chromatogram for the protonated DMPOXH species. The exact mass accuracy should fall within a

    
     ppm error margin[1].
    

HPLC_Workflow Prep Sample Prep Quench & Filter Inject HPLC Injection C18 Column Prep->Inject Separate Separation 80:20 H2O:ACN Inject->Separate Detect UV Detection 227 & 266 nm Separate->Detect Validate LC-MS m/z Confirmation Detect->Validate

Self-validating workflow for HPLC-UV/MS separation of DMPO and DMPOXH.

References

  • Radical Trapping Study of the Relaxation of bis-Fe(IV)
  • MOLECULAR INVESTIGATION OF THE MULTI-PHASE PHOTOCHEMISTRY OF ENVIRONMENTAL AQUATIC SYSTEMS Purdue University URL
  • Academia.

Sources

Method

Preparation of cyclic hydroxamic acids via oxidation of pyrrolidines

Application Note: Preparation of Cyclic Hydroxamic Acids via Oxidation of Pyrrolidines Introduction & Scientific Rationale Cyclic hydroxamic acids (N-hydroxy lactams), specifically N-hydroxy-2-pyrrolidinones, are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Cyclic Hydroxamic Acids via Oxidation of Pyrrolidines

Introduction & Scientific Rationale

Cyclic hydroxamic acids (N-hydroxy lactams), specifically N-hydroxy-2-pyrrolidinones, are highly privileged pharmacophores. They serve as potent bidentate metal chelators in the design of matrix metalloproteinase (MMP) inhibitors, siderophore mimetics, and epigenetic modulators[1]. While traditional synthetic routes rely on the intramolecular cyclization of linear hydroxamates, the direct oxidative functionalization of readily available pyrrolidines presents a highly atom-economical alternative.

However, the direct oxidation of five-membered cyclic secondary amines is notoriously challenging. Unlike six-membered piperidines which smoothly convert to N-hydroxy lactams, pyrrolidines tend to stall at the nitrone oxidation state (1-pyrroline 1-oxide) due to ring strain and electronic factors[2]. To overcome this "nitrone bottleneck," specialized oxidative systems must be employed to drive the reaction to the desired cyclic hydroxamic acid.

Mechanistic Pathways & Causality

The transformation of a pyrrolidine to an N-hydroxy-2-pyrrolidinone requires the sequential addition of oxygen and removal of hydrogen, traversing multiple oxidation states: Secondary Amine


 Hydroxylamine 

Nitrone

Cyclic Hydroxamic Acid
  • Pathway A: Exhaustive Oxidation via Dimethyldioxirane (DMDO) DMDO is a powerful, neutral electrophilic oxidant. While stoichiometric DMDO yields the nitrone, the application of a large excess (>3.2 equivalents) forces the kinetically slower oxygen insertion into the C-H bond adjacent to the nitrone carbon[3]. The causality here is driven by the high electrophilicity of DMDO, which can overcome the activation barrier of the nitrone intermediate[4].

  • Pathway B: Tungstate-Catalyzed Peroxide Oxidation A greener and highly chemoselective approach utilizes sodium tungstate (

    
    ) as a catalyst with aqueous hydrogen peroxide (
    
    
    
    ). The tungstate ion reacts with
    
    
    to form a reactive bis(peroxo)tungstate complex. This complex acts as an efficient oxygen-transfer agent, smoothly oxidizing the amine to the hydroxylamine, then to the nitrone, and finally facilitating the terminal oxidation to the cyclic hydroxamic acid[5].
  • Pathway C: Stepwise Metal-Mediated Oxidation If the nitrone (1-pyrroline 1-oxide) is isolated, it can be independently oxidized to the N-hydroxy lactam using transition metals. Reagents such as lead tetraacetate (

    
    )[6] or iron(III) chloride (
    
    
    
    )[7] facilitate this transformation via a metal-hydroxamate complex intermediate.

Methodological Comparison

To guide experimental design, the following table summarizes the quantitative and qualitative metrics of the primary oxidation strategies.

Oxidation MethodPrimary ReagentsKey IntermediateTypical YieldChemoselectivityScalability & Safety
Exhaustive DMDO DMDO (3.2–3.5 equiv), Acetone1-Pyrroline 1-oxide40–71%ModerateLow (Requires handling volatile peroxides)
Tungstate /


(5 mol%), 30%

1-Pyrroline 1-oxide65–85%HighHigh (Aqueous, green conditions)
Stepwise Metal Oxidation

or

Nitrone (Isolated)50–64%ModerateMedium (Toxicity of Pb limits use)
MoOPH on Lactam TMS-Cl, MoOPHN-TMS Pyrrolidin-2-one55–75%HighMedium (Requires pre-oxidation to lactam)

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (such as TLC monitoring of the highly UV-active nitrone) ensure that the reaction causality is observable at each step.

Protocol 1: Tungstate-Catalyzed Oxidation of Pyrrolidines

This protocol leverages the catalytic oxygen-transfer capability of peroxotungstate species[5],[8].

  • Substrate Preparation: Dissolve the substituted pyrrolidine (10.0 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Activation: Add sodium tungstate dihydrate (

    
    , 0.5 mmol, 5 mol%). Stir for 5 minutes at room temperature to ensure uniform dispersion.
    
  • Controlled Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Add 30% aqueous

    
     (35.0 mmol, 3.5 equiv) dropwise over 30 minutes. Causality Note: Slow addition prevents the thermal decomposition of 
    
    
    
    into
    
    
    gas and water, ensuring the active oxidant is funneled into the catalytic cycle.
  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor via TLC (UV light and iodine stain). The reaction is complete when the highly UV-active nitrone intermediate is fully consumed.

  • Quenching & Workup: Quench the remaining peroxide by carefully adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with ethyl acetate (3 × 25 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Eluent: EtOAc/MeOH gradient) to yield the N-hydroxy-2-pyrrolidinone.
    
Protocol 2: Exhaustive Oxidation using Dimethyldioxirane (DMDO)

This protocol utilizes the intense electrophilicity of DMDO to force the oxidation through the nitrone bottleneck[4],[3].

  • Preparation: Dissolve the pyrrolidine substrate (1.40 mmol) in anhydrous acetone (5 mL) under an inert argon atmosphere. Cool the solution strictly to 0 °C.

  • Oxidant Addition: Rapidly add a pre-titrated, ice-cold solution of DMDO in acetone (4.48–4.89 mmol, ~3.2–3.5 equiv). Causality Note: The large excess is mandatory; using <2 equivalents will arrest the reaction at the nitrone stage.

  • Reaction Monitoring: Stir the mixture at 0 °C for 20–30 minutes. The reaction progress is self-indicating; the distinct pale-yellow color of DMDO will fade as it is reduced to acetone.

  • Isolation: Due to the volatile nature of the byproduct (acetone), workup is highly streamlined. Remove the solvent directly under reduced pressure at room temperature.

  • Purification: Purify the resulting residue by flash chromatography (MeOH/MeCN 1:2) to isolate the pure cyclic hydroxamic acid[3].

Mechanistic Visualization

The following diagram illustrates the sequential oxidation states and the "nitrone bottleneck" encountered during the transformation of pyrrolidines to cyclic hydroxamic acids.

OxidationPathway Pyrrolidine Pyrrolidine (Secondary Amine) Hydroxylamine N-Hydroxypyrrolidine (Hydroxylamine) Pyrrolidine->Hydroxylamine [O] Catalyst (e.g., Na2WO4) HydroxamicAcid N-Hydroxy-2-pyrrolidinone (Cyclic Hydroxamic Acid) Pyrrolidine->HydroxamicAcid Exhaustive [O] (>3.2 equiv DMDO) Nitrone 1-Pyrroline 1-oxide (Nitrone Bottleneck) Hydroxylamine->Nitrone -H2O / [O] Nitrone->HydroxamicAcid [O] Insertion (Slow Step)

Mechanistic progression of pyrrolidine oxidation to cyclic hydroxamic acid via nitrone intermediates.

References

  • [1] Title : A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles Source : PMC / NIH URL : 1

  • [5] Title : Tungstate-catalyzed oxidation of tetrahydroquinolines with hydrogen peroxide: A novel method for the synthesis of cyclic hydroxamic acids Source : The Journal of Organic Chemistry (ACS Publications) URL : 5

  • [4] Title : Synthesis of Cyclic Hydroxamic Acids by Oxidation of Secondary Amines with Dimethyldioxirane Source : ResearchGate URL : 4

  • [6] Title : Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone Source : Journal of the Chemical Society C: Organic (RSC Publishing) URL : 6

  • [2] Title : Product Class 13: N-Heteroatom-Substituted Alkanamides Source : Thieme Connect URL : 2

  • [3] Title : Product Class 8: Monocyclic Peroxides Source : Thieme Connect URL : 3

  • [8] Title : Tungstate-catalyzed oxidation of tetrahydroquinolines with hydrogen peroxide: A novel method for the synthesis of cyclic hydroxamic acids Source : The Journal of Organic Chemistry (ACS Publications) URL : 8

  • [7] Title : Nitrones. Part XI. Spectral studies on the oxidation of cyclic nitrones by iron(III) chloride Source : Sabinet African Journals URL : 7

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide: Distinguishing True DMPO-OH Adducts from the DMPOX/DMPOXH Artifact

Technical Support Center > EPR Spectroscopy > Troubleshooting Spin Trap Artifacts 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is the gold-standard spin trap for detecting hydroxyl radicals (•OH) in biological and chemical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center > EPR Spectroscopy > Troubleshooting Spin Trap Artifacts

5,5-dimethyl-1-pyrroline N-oxide (DMPO) is the gold-standard spin trap for detecting hydroxyl radicals (•OH) in biological and chemical systems. However, researchers frequently encounter false positives caused by non-radical oxidation pathways. This guide provides authoritative troubleshooting steps to differentiate genuine •OH trapping from the notorious 1-hydroxy-5,5-dimethylpyrrolidin-2-one artifact and its related pathways.

Mandatory Visualization: DMPO Reaction Pathways

DMPO_Pathways DMPO DMPO (Spin Trap) DMPO_OH_True DMPO-OH Adduct (True Signal) EPR: 1:2:2:1 Quartet DMPO->DMPO_OH_True + •OH (Radical Trapping) DMPO_OH_False DMPO-OH Adduct (False Positive) EPR: 1:2:2:1 Quartet DMPO->DMPO_OH_False + H₂O & -e⁻ (Forrester-Hepburn) DMPOX DMPOX Radical EPR: 7-line spectrum DMPO->DMPOX Direct Oxidation (e.g., Fe(IV), ¹O₂) DMPOXH DMPOXH Artifact (1-Hydroxy-5,5-dimethylpyrrolidin-2-one) EPR-Silent | LC-MS: m/z 130 DMPOX->DMPOXH Reduction

Pathways of DMPO reacting to form the true DMPO-OH adduct versus DMPOX/DMPOXH artifacts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is the "1-Hydroxy-5,5-dimethylpyrrolidin-2-one" artifact, and why does it ruin my •OH trapping experiments? A: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (abbreviated as DMPOXH) is an EPR-silent hydroxylamine derivative of DMPO. It forms when DMPO undergoes direct oxidation (e.g., by high-valent transition metals like Fe(IV), metal oxides, or singlet oxygen) rather than radical addition[1][2]. This direct oxygen-transfer pathway yields the EPR-active DMPOX radical, which subsequently reduces to DMPOXH[1]. Researchers relying solely on LC-MS often misinterpret its presence as evidence of •OH because protonated DMPOXH yields an [M+H]⁺ ion at m/z 130, which is isobaric with the true DMPO-OH adduct.

Q2: How can I definitively distinguish the DMPO-OH adduct from the DMPOX radical using EPR? A: They possess fundamentally different hyperfine splitting profiles. The true DMPO-OH adduct presents a highly symmetrical 1:2:2:1 quartet due to equivalent coupling from the nitrogen and beta-hydrogen atoms[3]. Conversely, the DMPOX radical exhibits a distinct 7-line spectrum (often described as a triplet of doublets)[4]. If you see a 7-line spectrum, you are observing direct oxidation of the spin trap, not •OH trapping.

Q3: My EPR spectrum shows a perfect 1:2:2:1 quartet. Does this guarantee the presence of free •OH? A: No. A perfect 1:2:2:1 signal only confirms the presence of the DMPO-OH molecule, not its origin. Through the Forrester-Hepburn mechanism, water can undergo non-radical nucleophilic addition to the DMPO double bond, forming an easily oxidizable intermediate. Subsequent one-electron oxidation yields the exact same DMPO-OH nitroxide[3][4]. This artifact is highly prevalent in transition-metal-catalyzed systems and highly oxidative environments[2].

Section 2: Quantitative Data Summary

To prevent misidentification, cross-reference your analytical data against the established parameters in the table below.

SpeciesFormation MechanismEPR Splitting PatternHyperfine Constants (mT)*LC-MS Characteristic
DMPO-OH (True) Radical trapping of free •OH4-line (1:2:2:1)

≈ 1.49,

≈ 1.49
m/z 130 / 131
DMPO-OH (Artifact) Nucleophilic H₂O addition + oxidation4-line (1:2:2:1)

≈ 1.49,

≈ 1.49
m/z 130 / 131
DMPOX (Radical) Direct oxidation (O-transfer)7-line (1:2:1:2:1:2:1)

≈ 0.71,

≈ 0.42
m/z 128 (radical)
DMPOXH (Artifact) Reduction of DMPOXEPR-SilentN/Am/z 130 ([M+H]⁺)

*Note: 1 mT (millitesla) = 10 Gauss. Slight solvent-dependent variations may occur.

Section 3: Experimental Validation Protocols

To establish a self-validating system, you must prove causality. Do not rely on a single EPR spectrum. Use the following step-by-step methodologies to confirm the presence of genuine •OH.

Protocol 1: The Competitive Scavenging Assay (Self-Validating System)

This protocol uses a secondary scavenger to intercept •OH before it reaches DMPO. If free •OH is present, the scavenger will convert it to a carbon-centered radical, fundamentally altering the EPR spectrum.

  • Baseline Preparation: Prepare your standard reaction mixture (catalyst, oxidant, substrate) without DMPO.

  • Scavenger Introduction: Add a high concentration (10% to 20% v/v) of pure Ethanol or DMSO to the reaction buffer.

  • Spin Trapping: Introduce DMPO (typically 10–50 mM) and initiate the reaction.

  • Acquisition & Causality Check: Acquire the EPR spectrum immediately.

    • True •OH Causality: Free •OH reacts with ethanol at a diffusion-controlled rate to form the 1-hydroxyethyl radical. DMPO traps this carbon-centered radical, shifting the spectrum from a 4-line 1:2:2:1 signal to a 6-line signal (

      
       ≈ 1.58 mT, 
      
      
      
      ≈ 2.28 mT).
    • Artifact Causality: If the 1:2:2:1 signal persists unchanged despite the high concentration of ethanol, the DMPO-OH is an artifact of direct nucleophilic addition/oxidation, not free •OH.

Protocol 2: ¹⁷O-Isotope Labeling for Oxygen Origin Tracking

This protocol determines whether the oxygen in the DMPO-OH adduct originated from the oxidant (e.g., H₂O₂) or from bulk water via nucleophilic addition[3].

  • Buffer Preparation: Prepare your reaction buffer using H₂¹⁷O (typically 10–20% isotopic enrichment).

  • Reaction Initiation: Initiate the radical-generating reaction in the presence of DMPO under anaerobic conditions (to prevent atmospheric O₂ interference).

  • Spectral Deconvolution: Record the EPR spectrum and perform spectral simulation.

    • Artifact Causality: If DMPO-OH is formed via the Forrester-Hepburn mechanism (water addition), the oxygen atom comes from the bulk water. The ¹⁷O nucleus has a nuclear spin of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , which will split the standard 1:2:2:1 quartet into a more complex multiplet (introducing an 
      
      
      
      ≈ 0.46 mT coupling constant).
    • True •OH Causality: If the oxygen comes strictly from a peroxide source via genuine •OH cleavage, the spectrum will remain an un-split 1:2:2:1 quartet.

References

1.[1] Radical Trapping Study of the Relaxation of bis-Fe(IV) MauG. PubMed Central (PMC). 2.[3] Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions. PubMed Central (PMC). 3.[2] How Do Metal Oxides Mislead Spin-Trapping Electron Paramagnetic Resonance Analysis? ACS Publications. 4.[4] Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI.

Sources

Optimization

Causes of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one formation in DMPO stock solutions

Topic: Formation of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (HDMPO/Hydroxamic Acid)[1] Executive Summary: The "Silent" Contaminant The molecule you are asking about, 1-Hydroxy-5,5-dimethylpyrrolidin-2-one , is the cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Formation of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (HDMPO/Hydroxamic Acid)[1]

Executive Summary: The "Silent" Contaminant

The molecule you are asking about, 1-Hydroxy-5,5-dimethylpyrrolidin-2-one , is the cyclic hydroxamic acid derivative of DMPO.[1] It is distinct from the radical adducts (like DMPO-OH[1][2]•) and is the primary non-radical oxidation product found in aged or improperly stored DMPO stocks.

Why this matters: This compound represents a "dead" spin trap.[1] It cannot trap radicals because the nitrone double bond (C=N) has been oxidized to a carbonyl (C=O). Furthermore, it acts as a precursor to DMPOX , an artifactual radical that generates a characteristic 3-line EPR signal (


 G), often confusing researchers into thinking they have trapped a unique species.
Diagnostic Center: Is Your Stock Compromised?

Before proceeding to the chemistry, use this diagnostic checklist to determine if your DMPO stock contains significant levels of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one.

SymptomProbability of ContaminationTechnical Explanation
Yellow Discoloration High Pure DMPO is colorless.[1] Yellowing indicates polymerization and the formation of nitro/nitroso degradation products alongside the hydroxamic acid.
High Background Signal (3-line) High The hydroxamic acid impurity is easily oxidized by trace metals or light into the DMPOX radical , giving a triplet signal (

).
"Silent" Experiments Medium If a significant % of DMPO has oxidized to the hydroxamic acid, the effective concentration of active spin trap is lower than calculated, leading to weak signal-to-noise ratios.
Acidity (pH < 6) Medium Hydrolysis of the nitrone functionality can lead to ring opening or hydroxamic acid formation, lowering the pH of aqueous solutions.
The Chemistry of Formation (The "Why")

The formation of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one is primarily driven by photo-oxidation and nucleophilic attack in aqueous environments.[1]

Mechanism 1: Singlet Oxygen (

) Attack

The most potent cause is exposure to light in the presence of dissolved oxygen. DMPO absorbs UV light, generating singlet oxygen (


).
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     attacks the C=N bond of the DMPO nitrone.
    
  • This forms a transition state (often proposed as a dioxetane or peroxyl intermediate).

  • The intermediate rearranges to form the lactam (cyclic amide) structure with the N-hydroxy group retained.

  • Result: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (Hydroxamic Acid).[1]

Mechanism 2: Nucleophilic Addition & Oxidation

In aqueous solutions, water can act as a nucleophile.

  • Water attacks the C2 position of the nitrone (hydration).

  • This forms the hydroxylamine intermediate (often reversible).

  • In the presence of trace transition metals (Fe, Cu) or oxidants, this intermediate oxidizes irreversibly to the hydroxamic acid.

Visualizing the Degradation Pathway

DMPO_Degradation cluster_legend Pathway Key DMPO DMPO (Nitrone) (Active Spin Trap) Inter Transition State (Peroxyl/Dioxetane) DMPO->Inter + 1O2 (Light/Air) Hydroxamic 1-Hydroxy-5,5-dimethyl- pyrrolidin-2-one (Hydroxamic Acid) DMPO->Hydroxamic + H2O / [Ox] (Slow) Inter->Hydroxamic Rearrangement DMPOX DMPOX Radical (3-Line Artifact) Hydroxamic->DMPOX - 1e- / - H+ (Oxidation by Fe3+) key1 Blue: Active Reagent key2 Red: Dead Impurity key3 Yellow: Radical Artifact

Figure 1: The oxidative degradation pathway of DMPO leading to the formation of the hydroxamic acid impurity and the subsequent DMPOX radical artifact.[3][4]

Troubleshooting & FAQs
Q1: Can I remove this impurity using activated charcoal?

Answer: Generally, no . While activated charcoal is excellent for removing trace organic polymers and some colored impurities, 1-Hydroxy-5,5-dimethylpyrrolidin-2-one is a polar molecule (like DMPO itself).[1] Charcoal filtration often results in:

  • Low Recovery: It adsorbs the active DMPO nitrone along with the impurity.

  • Incomplete Purification: It fails to separate the hydroxamic acid effectively due to similar polarity. Recommendation: Use vacuum distillation (see Protocol A).

Q2: My DMPO is clear, but I still see a 3-line background signal. Why?

Answer: You likely have trace metal contamination reacting with the hydroxamic acid impurity. Even invisible amounts of the hydroxamic acid can be oxidized by trace Iron (Fe³⁺) in your buffer to form the DMPOX radical . Fix: Add a metal chelator like DTPA (Diethylenetriaminepentaacetic acid) to your buffer. DTPA is preferred over EDTA because DTPA-Iron complexes are less redox-active.[1]

Q3: Can I store DMPO in aqueous solution (stock)?

Answer: Never for long periods. Aqueous DMPO stocks degrade via Mechanism 2 (hydration) even in the dark. Rule of Thumb:

  • Pure Liquid: Store at -20°C or -80°C (stable for months/years).

  • Aqueous Stock: Make fresh daily. If you must store it, freeze it at -80°C immediately, but expect 5-10% degradation upon thawing.[1]

Protocols: Purification and Prevention
Protocol A: Vacuum Distillation (The Gold Standard)

Use this to reclaim yellow/aged DMPO stocks.

Prerequisites:

  • Vacuum line (< 1 mmHg)

  • Short-path distillation apparatus[1]

  • Oil bath[1]

Steps:

  • Setup: Assemble glassware. Ensure all joints are greased and sealed.[1]

  • Loading: Load the degraded DMPO into the boiling flask.

  • Vacuum: Apply full vacuum.[1] DMPO has a high boiling point at atmospheric pressure but boils gently at reduced pressure (~75°C at 0.5 mmHg).

  • Heat: Slowly raise the oil bath temperature. Do not overheat , as this accelerates thermal decomposition.

  • Collection: Discard the first 5-10% (volatile impurities).[1] Collect the main fraction (colorless liquid). Stop before the flask goes dry (polymer residue).

  • Storage: Immediately transfer to amber vials, purge with Argon, and freeze at -20°C.

Protocol B: Artifact Check (Self-Validation)

Run this control before every critical experiment.

Steps:

  • Prepare your standard reaction buffer (e.g., PBS).

  • Add DMPO (final concentration, e.g., 50 mM).[5]

  • Do NOT add the radical initiating system (no substrate/enzyme).

  • Run an EPR scan with high receiver gain.[1]

  • Pass Criteria: A flat line (noise only).

  • Fail Criteria:

    • 3-line signal (1:1:1): Presence of DMPOX (indicates hydroxamic acid impurity + metals).[1]

    • 4-line signal (1:2:2:1): Presence of DMPO-OH (indicates nucleophilic water addition or trace peroxides).[1]

Workflow: Decision Tree for DMPO Handling

DMPO_Workflow Start Inspect DMPO Stock Color Is it Colorless? Start->Color Yellow Yellow/Orange Color->Yellow No Clear Clear/Colorless Color->Clear Yes Distill Perform Vacuum Distillation (Protocol A) Yellow->Distill Control Run 'No-Substrate' EPR Control (Protocol B) Clear->Control Distill->Control Signal Signal Detected? Control->Signal NoSignal Proceed to Experiment Signal->NoSignal Flat Line YesSignal Identify Signal Signal->YesSignal Peaks Visible DMPOX 3-Line Signal (DMPOX) Cause: Hydroxamic Acid + Metals YesSignal->DMPOX DMPOOH 4-Line Signal (DMPO-OH) Cause: Hydrolysis/Peroxides YesSignal->DMPOOH Action1 Action: Add DTPA & Check pH DMPOX->Action1 Action2 Action: Make Fresh Stock (Do not use old aqueous stock) DMPOOH->Action2

Figure 2: Decision tree for assessing DMPO stock quality and troubleshooting background signals.

References
  • Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303. Link

  • Janzen, E. G., et al. (1989). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications.[1][6] Chemico-Biological Interactions, 70(1-2), 167-172.[1][6] Link

  • Nasr-Esfahani, M., et al. (2010). Oxidation of the Spin Trap 5,5-Dimethyl-1-pyrroline N-Oxide by Singlet Oxygen in Aqueous Solution.[1] Journal of the American Chemical Society, 132(38), 13383–13389. Link

  • Wang, L., et al. (2024). Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO.[2][7] Environmental Science & Technology.[1] Link

Sources

Troubleshooting

Troubleshooting unknown LC-MS peak 129 Da in radical probe studies

Technical Support Center: Radical Probe Studies Guide: Troubleshooting the Unknown LC-MS Peak at m/z 129 Welcome to the technical support guide for researchers encountering a persistent and unidentified peak at a mass-to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Radical Probe Studies

Guide: Troubleshooting the Unknown LC-MS Peak at m/z 129

Welcome to the technical support guide for researchers encountering a persistent and unidentified peak at a mass-to-charge ratio (m/z) of 129 in positive ionization mode LC-MS, particularly within the context of radical probe experiments. This guide provides a structured, causality-driven approach to identifying and eliminating this common yet confounding signal.

Frequently Asked Questions (FAQs)

Q1: I have a persistent unknown peak at m/z 129 in my LC-MS data. What are the most likely culprits?

An unexpected peak at m/z 129 is a frequent issue. While its origin can be sample-specific, it often arises from common laboratory contaminants that are highly ionizable and become concentrated on the analytical column, eluting as sharp peaks during the gradient. The most probable candidates are summarized below.

Data Presentation: Common Isobaric and Nominal Mass Compounds at m/z 129

Compound NameMolecular FormulaExact Mass [M+H]⁺Likely Source(s)Key Identifier
Diisopropylethylamine (DIPEA) C₈H₁₉N130.1590Mobile phase modifier, synthesis leftover, contaminated solvents.This is the protonated ion. The neutral mass is 129.16.
Aminoadamantane C₁₀H₁₇N152.1434Not a direct match, but related structures can be contaminants.Included for structural context of cyclic amines.
N,N-Dimethylacrylamide C₅H₉NO114.0811Not a direct match, but related amides are common.Included for context on potential acrylamide polymer fragments.
Tripropylamine (TPA) C₉H₂₁N144.1747Listed as a common contaminant.[1]Included to show prevalence of amine contaminants.

Based on extensive field experience and contaminant databases, the primary suspect for a protonated ion at m/z 130 (corresponding to a neutral mass of 129) is Diisopropylethylamine (DIPEA) , also known as Hünig's base. It is a common reagent in organic synthesis and can be a persistent contaminant in shared lab equipment, solvents, or even introduced from other experiments in the lab environment.

Q2: How can I systematically determine if the 129 Da peak is from my sample, the mobile phase, or the LC-MS system itself?

This is the foundational question in troubleshooting any unknown peak. The goal is to isolate the variable introducing the contaminant. The most effective method is a systematic series of blank injections. Each step is designed to test a different component of your workflow.

Experimental Protocols: Systematic Blank Injection Analysis

  • Run a "Ghost" Gradient: Execute your analytical gradient without any injection.

    • Rationale: This tests the baseline contribution from the pump, tubing, and mobile phases as they are mixed and delivered over time. If the peak appears here, the source is almost certainly the mobile phase or the LC system itself.

  • Inject Mobile Phase A: Perform an injection using your aqueous mobile phase (e.g., water with 0.1% formic acid) as the "sample".

    • Rationale: This tests for contamination within your aqueous solvent reservoir, transfer lines, or the solvent filter.

  • Inject Sample Solvent: If your sample is dissolved in a specific solvent (e.g., 50:50 acetonitrile:water), inject a blank of that exact solvent.

    • Rationale: This isolates the sample diluent as a potential source of contamination and also tests the autosampler's wash procedure for carryover.[2]

  • Analyze a True Sample Blank: Prepare a "mock" sample by taking it through the entire sample preparation procedure (e.g., extraction, filtration) but without adding the actual analyte or probe.

    • Rationale: This is a critical step to identify contaminants introduced by sample handling, such as from plasticware (e.g., pipette tips, centrifuge tubes), filters, or reagents used during preparation.[3]

Visualization: Troubleshooting Workflow for Source Identification

Below is a logical workflow to pinpoint the origin of the contaminant peak.

A Unknown Peak at m/z 129 Observed B Run Gradient (No Injection) A->B C Peak Present? B->C D Source: Mobile Phase or LC System C->D Yes E Inject Sample Solvent C->E No F Peak Present? E->F G Source: Sample Solvent or Carryover F->G Yes H Analyze 'Mock' Sample Prep Blank F->H No I Peak Present? H->I J Source: Sample Prep Reagents/Plasticware I->J Yes K Source: Sample Matrix or Analyte-Related I->K No

Caption: A decision tree for isolating the source of the m/z 129 peak.

Q3: My blank injections suggest the mobile phase is contaminated. What is the protocol for eliminating this?

Mobile phase contamination is common and can come from the solvents themselves, additives, or the reservoirs.[4] Amines like DIPEA are "sticky" and may require aggressive cleaning.

Experimental Protocols: Decontaminating the LC System

  • Prepare Fresh Mobile Phases:

    • Discard all existing mobile phases.

    • Use brand new, sealed bottles of LC-MS grade solvents (water, acetonitrile, methanol) from a reputable supplier. Do not use bottles that have been open for a long time.

    • If using additives like formic acid or ammonium acetate, open a fresh ampule or bottle. Old additives can be a source of contamination.[4]

  • Clean Solvent Reservoirs:

    • Thoroughly wash all solvent bottles with a detergent, followed by extensive rinsing with tap water, then purified water, and finally a solvent like methanol.

    • Avoid cleaning glassware in laboratory dishwashers, which can leave a residue of detergents and plasticizers.[5]

  • System Flush and Passivation:

    • Replace your column with a union.

    • Flush the entire system (all pump lines, degasser, autosampler, and tubing) with a sequence of solvents to remove a broad range of contaminants. A recommended sequence is:

      • 100% LC-MS Grade Water: 30 minutes

      • 100% Isopropanol: 30 minutes (Excellent for removing non-polar contaminants)

      • 100% Acetonitrile: 20 minutes

      • 100% Methanol: 20 minutes

    • For stubborn amine contamination: Prepare a mobile phase of 5% Acetic Acid in LC-MS water and flush the system for 1-2 hours. This acidic wash helps to protonate and remove basic contaminants like DIPEA.[6] Follow this with a thorough water and methanol flush to remove the acetic acid.

  • Re-equilibration: Install a new (or thoroughly cleaned) column and equilibrate with your fresh mobile phases before running a new set of blank injections to confirm the cleaning was successful.

Q4: The contamination persists after cleaning. Could it be an artifact of my radical probe experiment?

Yes. Radical probes are, by design, highly reactive. They or their subsequent radical species can react with common laboratory materials or solvents in unexpected ways.

Causality: Radical species can abstract hydrogen atoms from solvents like acetonitrile or methanol, or they can react with trace impurities, leading to the formation of new, stable molecules that appear as unexpected peaks.

Experimental Protocols: Control Experiments for Radical Probe Studies

To verify if the 129 Da peak is a byproduct of your reaction, perform the following control experiments:

  • Reaction minus Initiator: Run your full experiment, including the probe and substrate, but omit the radical initiator (e.g., AIBN, UV light). If the 129 Da peak disappears, it is a product of a radical-mediated process.

  • Reaction minus Probe: Run the experiment with the initiator and substrate but without the radical probe. If the peak remains, it suggests a reaction between the initiator and your substrate or solvent.

  • Probe Stability Test: Incubate the radical probe in your reaction solvent under the reaction conditions (e.g., temperature) but without the initiator or substrate. This tests for thermal or solvent-induced degradation of your probe molecule.

Visualization: Logic for Radical Probe Control Experiments

cluster_0 Control Experiment Design A Full Reaction (Probe + Initiator + Substrate) B Peak at 129 Da? A->B C Run Control: No Initiator B->C Yes D Run Control: No Probe B->D Yes E Peak Gone? C->E F Peak Gone? D->F E->F No G Conclusion: Peak is a radical-mediated product. E->G Yes H Conclusion: Peak is from initiator/substrate reaction. F->H No I Conclusion: Peak is from the probe itself or a contaminant. F->I Yes

Caption: Workflow for using control experiments in radical probe studies.

Q5: How can I use advanced MS techniques to positively identify the 129 Da peak?

If the peak persists and its identity is critical, leveraging the full power of your mass spectrometer is the next step.

Experimental Protocols: Advanced MS for Structural Elucidation

  • Determine High-Resolution Accurate Mass (HRAM):

    • Action: Analyze your sample on a high-resolution instrument like a TOF, Orbitrap, or FT-ICR.

    • Rationale: An accurate mass measurement (to four or five decimal places) allows you to generate a shortlist of possible elemental formulas. For example, the protonated ion of DIPEA ([C₈H₁₉N+H]⁺) has a calculated exact mass of 130.1590. If your instrument measures the peak at 130.1592, this is extremely strong evidence for DIPEA. In contrast, a different formula like [C₇H₁₂NO+H]⁺ would have an exact mass of 126.0913.

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Action: Isolate the precursor ion at m/z 129 (or 130 if it's protonated DIPEA) in the first mass analyzer and fragment it using collision-induced dissociation (CID).

    • Rationale: The resulting fragment ions create a "fingerprint" that is characteristic of the molecule's structure. You can compare this fragmentation pattern to known spectra in databases (like the NIST Mass Spectral Library) or to the fragmentation pattern of a known standard (e.g., inject a dilute solution of DIPEA and compare its MS/MS spectrum). This is a definitive way to confirm the identity of an unknown compound.[7][8]

By following this structured troubleshooting guide, researchers can efficiently diagnose, identify, and eliminate the problematic 129 Da peak, ensuring the integrity and accuracy of their experimental data in radical probe studies.

References

  • Common LC/MS Contaminants. Agilent Technologies. [Link]

  • ESI Common Background Ions. University of Washington Proteomics Resource. [Link]

  • Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability. [Link]

  • Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Semantic Scholar. [Link]

  • Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. PubMed. [Link]

  • Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters Corporation. [Link]

  • Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. ChemRxiv. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]

  • Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Oreate AI Blog. [Link]

  • Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination. MtoZ Biolabs. [Link]

  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Formamide, N,N-dimethyl-. NIST WebBook. [Link]

  • ESI Background Ions. MS Wil. [Link]

  • ESI+ Common Background Ions. University of Illinois Urbana-Champaign. [Link]

  • Table A Commonly Observed Background Ions in ESI Exact Mass. University of California, Riverside. [Link]

  • Common Background Ions for Electrospray. University College London. [Link]

  • LC-MS Contaminant Identification Guide. Scribd. [Link]

  • Dimethylformamide | HCON(CH3)2. PubChem. [Link]

  • Notes on Troubleshooting LC/MS Contamination. University of Washington. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC.org. [Link]

  • Ultraviolet Photodissociation of the N,N-Dimethylformamide Cation. PMC. [Link]

  • Chemical contamination is one of the more common problems with LC/MS. University of Washington. [Link]

  • Mass spectral fragmentation of N1, N1‐dimethyl‐n2 ‐ alkylformamidines. R Discovery. [Link]

  • Defining and Detecting Complex Peak Relationships in Mass Spectral Data: The Mz.unity Algorithm. PMC. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]

  • Diisopropylamine | C6H15N. PubChem. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]

  • Mass spectral interpretation. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Minimizing Background Oxidation of DMPO in Biological Samples

Welcome to the technical support center for 5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trapping. As a cornerstone technique in free radical biology, the successful application of DMPO hinges on the fidelity of the spin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trapping. As a cornerstone technique in free radical biology, the successful application of DMPO hinges on the fidelity of the spin trapping reaction.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most common challenges in electron paramagnetic resonance (EPR) studies: background oxidation of DMPO and the resulting artifactual signals. Here, we will dissect the causes of these artifacts and provide robust, field-proven protocols to ensure the integrity of your experimental data.

I. Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when using DMPO in biological systems.

Q1: I see a DMPO/•OH-like signal in my control sample without any radical generating system. What is the cause?

A1: This is a classic issue. The DMPO/•OH adduct signal can arise from several sources other than trapping authentic hydroxyl radicals:

  • DMPO Impurities: Commercial DMPO often contains impurities that can give rise to background signals.[2][3] Although some suppliers offer high-purity grades, purification is often a necessary first step.[2][4]

  • Metal-Catalyzed Oxidation: Trace metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), in your buffer or sample can catalyze the nucleophilic addition of water to DMPO, which is then oxidized to form the DMPO/•OH adduct.[5][6] This is a non-radical pathway that creates a significant artifact.[5]

  • Spontaneous Decay of DMPO/•OOH: The superoxide adduct of DMPO (DMPO/•OOH) is unstable and can decay, in some instances, to form the DMPO/•OH adduct.[7] However, some studies suggest that the spontaneous breakdown of DMPO/•OOH to DMPO/•OH is minimal.[4]

  • Oxidation by Strong Oxidants: In some systems, strong oxidizing agents can lead to the formation of an oxidized derivative of DMPO known as DMPO-X, which can further react to produce hydroxyl adducts.[8][9]

Q2: My EPR signal is weak or decays too quickly. How can I improve it?

A2: Signal stability is a known challenge. The DMPO-superoxide adduct has a half-life of about 45-65 seconds.[4][7] In cellular systems, the decay can be even more rapid due to metabolic reduction of the spin adducts.[10][11]

  • Increase DMPO Concentration: Using a higher concentration of DMPO (e.g., 50-100 mM) can increase the trapping efficiency, outcompeting the natural decay of the radical and other competing reactions.[2][12]

  • Optimize Acquisition Time: Given the short half-life of some adducts, it is crucial to begin EPR acquisition as quickly as possible after initiating the reaction.[4]

  • Consider Alternative Spin Traps: For superoxide detection, spin traps like BMPO or DEPMPO form much more stable adducts.[6][7] The BMPO-superoxide adduct has a half-life of 23 minutes.[7]

Q3: Can my buffer system be the source of the problem?

A3: Absolutely. Phosphate buffers are notorious for containing trace metal contaminants that can catalyze DMPO oxidation. It is highly recommended to treat all buffers with a chelating resin (like Chelex) to remove these adventitious metal ions.[4]

Q4: What is the Forrester-Hepburn mechanism and should I be concerned?

A4: The Forrester-Hepburn mechanism is an alternative, non-radical pathway that can lead to artifactual spin adducts.[1][12][13] It involves the nucleophilic addition of a molecule to DMPO, followed by a one-electron oxidation to form a nitroxide radical adduct.[1][13] This is a significant concern in biological systems where numerous nucleophiles are present.[1] Careful experimental design and controls are essential to rule out this artifact.[13]

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale to systematically eliminate sources of background oxidation.

Guide 1: Purification of DMPO

Commercial DMPO often contains impurities that can generate artifactual EPR signals.[3] Purification is a critical first step for sensitive experiments.

Rationale: Activated charcoal treatment effectively removes both paramagnetic and non-paramagnetic impurities, including degradation products that can interfere with spin trapping.

Protocol: Charcoal Purification of DMPO
  • Prepare a Saturated DMPO Solution: Dissolve DMPO in deionized, metal-free water to create a saturated solution.

  • Add Activated Charcoal: Add a small amount of high-purity activated charcoal (approximately 5-10% of the DMPO weight).

  • Stir: Stir the suspension at room temperature for 30-60 minutes.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove the charcoal. A double filtration step is recommended.

  • Store: Aliquot the purified DMPO solution and store it frozen at -20°C or -80°C.[4] It is best to use fresh aliquots for each experiment to avoid freeze-thaw cycles.

Guide 2: The Critical Role of Buffers and Metal Chelators

Trace metal contamination is a primary driver of artifactual DMPO/•OH signals.[4][5] The following workflow is designed to mitigate this interference.

Rationale: Metal chelators like deferoxamine (DFO) and diethylene triamine penta-acetic acid (DTPA) form stable, redox-inactive complexes with iron and other transition metals, preventing them from catalyzing DMPO oxidation.[14] Treating buffers with chelating resins provides an additional layer of protection by physically removing the metal ions.[4]

Workflow for Preparing Metal-Free Experimental Systems

G cluster_prep Buffer & Reagent Preparation cluster_exp Experimental Setup A Start: Select Buffer (e.g., HEPES, PIPES) B Treat with Chelating Resin (e.g., Chelex-100) A->B Remove trace metals C Filter-Sterilize Buffer B->C D Add High-Purity Metal Chelator (e.g., DTPA or DFO) C->D Final concentration: DTPA: 10-100 µM DFO: 1 mM F Prepare Biological Sample (Cells, Tissue Homogenate) D->F Use chelated buffer for all steps E Use Metal-Free Water (e.g., Milli-Q) E->F G Add Purified DMPO (Final Conc: 50-100 mM) F->G H Initiate Radical Generation G->H I Acquire EPR Spectrum Immediately H->I

Step-by-Step Protocol:
  • Buffer Selection: Avoid phosphate buffers when possible due to their propensity for metal contamination. Buffers like HEPES or PIPES are often better alternatives.

  • Chelating Resin Treatment: Before use, stir all buffers and aqueous solutions with Chelex-100 resin (or equivalent) for at least 2 hours, then filter to remove the resin.

  • Incorporate Metal Chelators: Add DTPA or DFO to your final reaction mixture. DTPA is effective at lower concentrations (e.g., 25-100 µM), while DFO is typically used at higher concentrations (e.g., 1 mM).[3][7][14]

  • Control Experiments: Always run a control experiment containing your complete system (buffer, chelator, DMPO, biological sample) without the radical-generating stimulus. This is your true background and should be nearly signal-free.

Guide 3: Distinguishing True Radicals from Artifacts

Even with pristine reagents, artifactual signals can arise.[15] A series of control experiments is essential for validating your results.

Rationale: Using scavengers provides mechanistic proof. If the DMPO/•OH signal is from authentic hydroxyl radicals, a scavenger like ethanol or DMSO will compete with DMPO, reducing the DMPO/•OH signal and generating a new, characteristic signal from the scavenger-derived radical (e.g., DMPO/•CH(OH)CH₃ for ethanol).[1]

Decision Tree for Signal Validation

G Start EPR Signal Observed AddScavenger Add •OH Scavenger (e.g., Ethanol, DMSO) Start->AddScavenger CheckSignal Re-run Experiment AddScavenger->CheckSignal Result1 DMPO/•OH Signal Decreases? New Scavenger-Adduct Signal Appears? CheckSignal->Result1 Conclusion1 Conclusion: Authentic •OH Trapping Result1->Conclusion1 Yes Conclusion2 Conclusion: Signal is Likely an Artifact Result1->Conclusion2 No Investigate Investigate Other Sources: - Metal Contamination - Forrester-Hepburn Mechanism - DMPO Degradation Conclusion2->Investigate

III. Data Summary and Key Parameters

The table below summarizes critical experimental parameters for minimizing DMPO background oxidation.

ParameterRecommendationRationale
DMPO Purity Use high-purity grade or charcoal-purify before use.[3][4]Removes inherent impurities that cause background signals.
DMPO Concentration 50-100 mMIncreases trapping efficiency to outcompete artifactual pathways and rapid adduct decay.[2][12]
Buffer Choice HEPES, PIPES (Chelex-treated)Lower intrinsic metal contamination compared to phosphate buffers.[4]
Metal Chelators DTPA (25-100 µM) or Deferoxamine (1 mM)Forms redox-inactive complexes with transition metals, preventing catalytic DMPO oxidation.[7][14]
Control Experiments System minus stimulus; System + scavenger (Ethanol/DMSO)Essential to define true background and validate the identity of the trapped radical.[1][16]
Sample Handling Use metal-free labware and ultrapure water.Prevents introduction of metal contaminants at any stage.

By implementing these rigorous controls and optimized protocols, you can significantly enhance the fidelity of your DMPO spin trapping experiments and generate reliable, publication-quality data.

References
  • Interchim. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide). Retrieved from [Link]

  • Dufour, C., et al. (2017). Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems. PLOS One. Retrieved from [Link]

  • Zweier, J. L., et al. (1994). When are metal ion-dependent hydroxyl and alkoxyl radical adducts of 5,5-dimethyl-1-pyrroline N-oxide artifacts? Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Mason, R. P. (2004). The Fidelity of Spin Trapping with DMPO in Biological Systems. Free Radical Biology and Medicine. Retrieved from [Link]

  • Buettner, G. R. (1990). THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON. Free Radical Research Communications. Retrieved from [Link]

  • Cheng, G., et al. (2009). A biotinylated analog of the spin-trap DMPO for the detection of low abundance protein radicals by mass spectrometry. Free Radical Biology and Medicine. Retrieved from [Link]

  • Zhu, B., et al. (2017). Hydroperoxide-Independent Generation of Spin Trapping Artifacts by Quinones and DMPO: Implications for Radical Identification in Quinone-Related Reactions. Environmental Science & Technology. Retrieved from [Link]

  • Detre, T., et al. (2011). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). EPR spectra of a DMPO-X, ·SO4⁻–DMPO, ·OH–DMPO, b·O2⁻–DMPO at different reaction times …. Retrieved from [Link]

  • Kar, S., et al. (2010). Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism. Chemical Research in Toxicology. Retrieved from [Link]

  • Bilski, P., et al. (2002). Oxidation of the Spin Trap 5,5-Dimethyl-1-pyrroline N-Oxide by Singlet Oxygen in Aqueous Solution. Journal of the American Chemical Society. Retrieved from [Link]

  • Samuni, A., et al. (1988). On the spin trapping and ESR detection of oxygen-derived radicals generated inside cells. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Nano-Next. (2014). Electron paramagnetic resonance (EPR) spectroscopy analysis using the spin trap DMPO for OH∙ detection. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Oxidative Stress Brochure 2nd Edition. Retrieved from [Link]

  • Samuni, A., et al. (1990). The cellular-induced decay of DMPO spin adducts of .OH and .O2. Free Radical Biology and Medicine. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DMPO | CAS 3317-61-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and Experimental Studies of the Spin Trapping of Inorganic Radicals by 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO). 2. Carbonate Radical Anion. Retrieved from [Link]

  • dela Cruz, A. L. N., et al. (2012). Environmentally Persistent Free Radicals (EPFRs) - 2. Are Free Hydroxyl Radicals Generated in Aqueous Solutions? Environmental Science & Technology. Retrieved from [Link]

  • Chatterjee, S., et al. (2010). Immuno-spin trapping analyses of DNA radicals. Nature Protocols. Retrieved from [Link]

  • Reszka, K., et al. (1992). Epr Spectra of Dmpo Spin Adducts of Superoxide and hydroxyl Radicals in Pyridine. Free Radical Research Communications. Retrieved from [Link]

  • University of Siena. (n.d.). Spin Trapping. Retrieved from [Link]

  • Davies, M. J., et al. (1993). Electron spin resonance spin-trapping investigation into the effects of paraquat and desferrioxamine on hydroxyl radical generation during acute iron poisoning. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) DMPO-OH radical formation from 5,5-dimethyl-1-pyrroline N-oxide (DMPO) in hot water. Retrieved from [Link]

  • ResearchGate. (1995). The Spin Trap alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone Stimulates Peroxidase-mediated Oxidation of Deferoxamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-chelating agents never suppress Fenton reaction but participate in quenching spin-trapped radicals. Retrieved from [Link]

  • bioRxiv. (2024). Trapping DNA-radicals with DMPO reduced hypochlorous acid-induced 8-oxo-7,8-dihydro-2'-deoxyguanosine and mutagenesis in lung epithelial cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMPO on LPS-induced oxidative damage in RAW 264.7 cells. (A).... Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one

This guide details the mass spectrometry fragmentation pattern of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (also referred to as the DMPO-hydroxamic acid or the oxidized DMPO-OH adduct). This molecule (MW 129.16 Da) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (also referred to as the DMPO-hydroxamic acid or the oxidized DMPO-OH adduct).

This molecule (MW 129.16 Da) is a critical interference in oxidative stress research, often formed via the disproportionation of the primary DMPO-OH spin adduct. Distinguishing it from the active spin trap (DMPO) and the radical adduct is essential for data integrity.

Executive Summary & Compound Identity

1-Hydroxy-5,5-dimethylpyrrolidin-2-one is a cyclic hydroxamic acid. In the context of drug development and free radical research, it appears primarily as a stable, non-radical oxidation product of the spin trap DMPO (5,5-Dimethyl-1-pyrroline N-oxide).

Its detection is often a "false positive" flag. Researchers frequently mistake its protonated ion ([M+H]⁺ = 130) for the radical DMPO-OH adduct. This guide provides the definitive fragmentation signature to resolve this ambiguity.

FeatureSpecification
IUPAC Name 1-Hydroxy-5,5-dimethylpyrrolidin-2-one
CAS Registry 5165-27-5
Formula C₆H₁₁NO₂
Exact Mass 129.0790 Da
Precursor Ion (ESI+) m/z 130.0863 [M+H]⁺
Key Structural Motif Cyclic Hydroxamic Acid (N-OH lactam)

Experimental Methodology

To replicate the fragmentation patterns described below, ensure your system is calibrated to the following "Self-Validating" protocol. This setup prioritizes the detection of neutral losses characteristic of the N-hydroxy lactam moiety.

Protocol: Targeted MS/MS Analysis
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Direct Infusion: 5 µL/min flow rate (in MeOH:H₂O 50:50 + 0.1% Formic Acid).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to visualize both the water loss (low energy) and ring cleavage (high energy).

  • Isolation Window: 1.0 Da (Narrow window essential to exclude isotopic overlap from DMPO contaminants).

Fragmentation Analysis (The Core Mechanism)

The fragmentation of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one is driven by the instability of the N-hydroxy bond and the cyclic amide (lactam) structure.

Primary Pathway: Dehydration (The Diagnostic Transition)

The most abundant and characteristic transition is the loss of water (-18 Da ). Unlike simple alcohols, this dehydration is facilitated by the ring nitrogen, likely forming a stabilized cyclic N-acyl iminium ion.

  • Precursor: m/z 130 [M+H]⁺

  • Product: m/z 112 [M+H - H₂O]⁺

  • Mechanism: Protonation of the hydroxyl oxygen followed by elimination. This peak is often the base peak in MS/MS spectra.

Secondary Pathway: Ring Cleavage & Carbonyl Loss

At higher collision energies, the pyrrolidinone ring fragments. The loss of Carbon Monoxide (CO) is a hallmark of cyclic ketones and lactams.

  • Precursor: m/z 112

  • Product: m/z 84 [M+H - H₂O - CO]⁺

  • Mechanism: Contraction of the ring after CO ejection, leaving a protonated pyrrolidine-like core (5,5-dimethyl-1-pyrrolinium).

Tertiary Pathway: Alkyl Losses

The gem-dimethyl group at position 5 is labile under high energy.

  • Product: m/z 69 [m/z 84 - CH₃]⁺ (Loss of methyl radical/methane equivalent depending on charge carrier).

Visualization of Fragmentation Pathways[4]

FragmentationPathway M_Protonated Precursor Ion [M+H]+ : m/z 130 (1-Hydroxy-5,5-dimethylpyrrolidin-2-one) Fragment_112 Base Peak [M+H - H2O]+ m/z 112 (Cyclic N-acyl iminium) M_Protonated->Fragment_112 Loss of H2O (18 Da) Low CE Fragment_84 Ring Contraction [m/z 112 - CO]+ m/z 84 (Dimethyl-pyrrolinium) Fragment_112->Fragment_84 Loss of CO (28 Da) Med CE Fragment_69 Alkyl Loss [m/z 84 - CH3]+ m/z 69 Fragment_84->Fragment_69 Loss of CH3 (15 Da) High CE Fragment_55 Backbone Scission m/z 55 Fragment_84->Fragment_55 Ring Scission

Caption: Step-wise ESI-MS/MS fragmentation pathway of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one highlighting the diagnostic water loss.

Comparative Performance Guide

This section objectively compares the target molecule against its two most common "look-alikes" in drug metabolism and spin-trapping assays.

The "False Positive" Trap

In oxidative stress studies, the DMPO-OH Spin Adduct is the target. However, this radical is unstable and disproportionates into the Hydroxamic Acid (Target of this guide) and the Hydroxylamine .

Critical Differentiator: The Hydroxamic Acid (m/z 130) is isobaric with the radical adduct (MW 130) but distinct from the reduced hydroxylamine (MW 131). However, in ESI+, the radical is rarely seen directly; the m/z 130 peak observed is almost exclusively the Hydroxamic Acid described here.

Comparison Table: MS Fingerprints
CompoundStructure TypeMW (Da)[M+H]⁺ (m/z)Primary Fragment (MS²)Key Distinction
1-Hydroxy-5,5-dimethyl... Hydroxamic Acid 129.16 130 112 (-18, H₂O) Loss of H₂O is dominant. Indicates N-OH + C=O.
DMPO Nitrone113.1611496 (-18, H₂O)Lower mass. Parent ion is 114.
DMPO-OH (Reduced) Hydroxylamine131.17132114 (-18, H₂O)[M+H]⁺ is 132. Fragment yields DMPO (m/z 114).
DMPO-OH (Radical) Nitroxide130.16N/A*N/ARadicals are usually silent or detected as reduced/oxidized forms in ESI.
Experimental Workflow for Identification

DecisionTree Start Unknown Peak Detected CheckMass Check Precursor [M+H]+ Start->CheckMass mz114 m/z 114 CheckMass->mz114 Found mz130 m/z 130 CheckMass->mz130 Found mz132 m/z 132 CheckMass->mz132 Found DMPO Native DMPO (Unreacted) mz114->DMPO Confirm Confirm via MS2 Look for m/z 112 mz130->Confirm Reduced Reduced Adduct (DMPO-OH) mz132->Reduced Hydroxamic 1-Hydroxy-5,5-dimethyl... (Oxidation Artifact) Confirm->Hydroxamic Fragment 112 Present

Caption: Decision tree for classifying DMPO-related species based on precursor mass and MS2 fragmentation.

References

  • Guo, Q., et al. (2003). Separation and identification of DMPO adducts of oxygen-centered radicals formed from organic hydroperoxides by HPLC-ESR, ESI-MS and MS/MS. Journal of the American Society for Mass Spectrometry. Link

  • Bowie, J. H., et al. (1969). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Australian Journal of Chemistry. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,5-Dimethyl-2-pyrrolidinone (Analogous Core Structure). NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2023). 1-Hydroxy-5,5-dimethylpyrrolidin-2-one Compound Summary. National Library of Medicine. Link

Sources

Comparative

FTIR Spectral Characteristics of N-hydroxy-5,5-dimethylpyrrolidin-2-one: A Comparative Guide

As a Senior Application Scientist, selecting the right N-hydroxy compound for radical trapping, oxidation catalysis, or peptide coupling requires a deep understanding of molecular structure and its corresponding spectros...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right N-hydroxy compound for radical trapping, oxidation catalysis, or peptide coupling requires a deep understanding of molecular structure and its corresponding spectroscopic signature. N-hydroxy-5,5-dimethylpyrrolidin-2-one (also known as DMPOXH) is a cyclic hydroxamic acid and the protonated reduced form of the DMPOX radical, frequently encountered as an oxidation product of the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO)[1].

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral characteristics of DMPOXH against two widely used alternatives: N-hydroxysuccinimide (NHS) and N-hydroxyphthalimide (NHPI) . By understanding the causality behind their vibrational frequencies, researchers can accurately identify these species in complex reaction mixtures.

Structural Causality and Spectral Theory

The FTIR spectrum of an N-hydroxy compound is dictated by the electronic environment surrounding the nitrogen atom and the carbonyl group(s). The fundamental differences between DMPOXH, NHS, and NHPI lie in their ring systems and the degree of carbonyl conjugation:

  • DMPOXH (Cyclic Hydroxamic Acid): DMPOXH contains a single carbonyl group within a 5-membered pyrrolidine ring [1.13]. Because the nitrogen lone pair is delocalized into only one carbonyl group, the C=O bond has more single-bond character. This results in a lower stretching frequency, typically observed in the 1670–1700 cm⁻¹ range.

  • NHS (Aliphatic N-Hydroxy Imide): NHS possesses two carbonyl groups flanking the nitrogen atom[2]. The nitrogen lone pair is cross-conjugated between both carbonyls, reducing the electron density donated to each individual C=O bond. This increases their double-bond character, leading to distinct symmetric and asymmetric stretching bands at higher frequencies (~1730 cm⁻¹ and ~1780 cm⁻¹ ).

  • NHPI (Conjugated N-Hydroxy Imide): NHPI shares the imide structure of NHS but is fused to an aromatic benzene ring[3]. The extended conjugation slightly alters the electron distribution, but the strong imide C=O stretching bands remain prominent at high wavenumbers (~1710 cm⁻¹ and ~1785 cm⁻¹ ), alongside characteristic aromatic C=C stretches[4].

All three compounds exhibit a broad O-H stretching band in the 3100–3400 cm⁻¹ region due to extensive intermolecular hydrogen bonding, and a sharp N-O stretching band around 1000–1100 cm⁻¹ , which serves as a critical diagnostic fingerprint.

Comparative FTIR Spectral Data

The following table summarizes the quantitative FTIR absorption bands for DMPOXH, NHS, and NHPI, allowing for rapid differentiation during spectral analysis.

Functional Group VibrationDMPOXH (N-hydroxy-pyrrolidone)NHS (N-hydroxysuccinimide)NHPI (N-hydroxyphthalimide)Causality / Structural Note
O-H Stretch ~3200 - 3400 cm⁻¹ (Broad)~3200 - 3300 cm⁻¹ (Broad)~3218 cm⁻¹ (Broad)Broadening is caused by intermolecular H-bonding in the solid state.
C=O Stretch (Asymmetric) N/A (Single Carbonyl)~1780 cm⁻¹ (Strong)~1785 cm⁻¹ (Strong)Imide cross-conjugation increases double-bond character in NHS/NHPI.
C=O Stretch (Symmetric) ~1670 - 1700 cm⁻¹ (Strong)~1730 cm⁻¹ (Strong)~1710 cm⁻¹ (Strong)DMPOXH single lactam C=O absorbs at a significantly lower frequency.
N-O Stretch ~1000 - 1050 cm⁻¹ (Medium)~1050 - 1080 cm⁻¹ (Medium)~1100 cm⁻¹ (Medium)Fingerprint region; shifts based on the electron-withdrawing nature of the ring.
Aromatic C=C Stretch AbsentAbsent~1610, 1460 cm⁻¹Distinctive marker for the phthalimide aromatic ring.

Self-Validating Experimental Protocol: FTIR Acquisition

To ensure high-fidelity data when comparing these highly polar, hydrogen-bonding compounds, the experimental protocol must be self-validating. The following workflow utilizes Attenuated Total Reflectance (ATR-FTIR) to eliminate moisture artifacts commonly associated with KBr pellets.

Step-by-Step Methodology
  • System Initialization and Background Validation:

    • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely.

    • Acquire a background spectrum (4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the background spectrum for water vapor (sharp peaks at 3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) and CO₂ (2350 cm⁻¹). If present, purge the optical bench with dry nitrogen until the baseline stabilizes.

  • Sample Preparation and Application:

    • Place 1–2 mg of the neat, dry powder (DMPOXH, NHS, or NHPI) directly onto the ATR crystal.

    • Apply the pressure anvil to ensure intimate optical contact between the sample and the crystal.

    • Causality: Poor contact leads to low signal-to-noise ratios and distorted peak shapes due to variations in the evanescent wave penetration depth.

  • Spectral Acquisition:

    • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Beer-Lambert Validation:

    • Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth.

    • Self-Validation Check: Ensure the maximum absorbance of the C=O peak is between 0.2 and 0.8 AU. Absorbance above 1.0 AU indicates detector saturation, leading to non-linear responses and peak truncation. If saturated, reduce the anvil pressure or sample amount.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for acquiring and comparing the FTIR spectra of these N-hydroxy compounds, ensuring scientific integrity at each step.

Figure 1: Self-validating workflow for FTIR spectral acquisition and comparative analysis.

Conclusion

Differentiating N-hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) from alternatives like NHS and NHPI via FTIR spectroscopy relies heavily on the carbonyl stretching region. The single lactam carbonyl of DMPOXH absorbs at a significantly lower frequency (~1670-1700 cm⁻¹) compared to the cross-conjugated imide carbonyls of NHS and NHPI (>1710 cm⁻¹). By employing a self-validating ATR-FTIR protocol, researchers can confidently track the formation or consumption of these species in radical trapping studies[1] or electrochemical oxidations[5].

References

  • Radical Trapping Study of the Relaxation of bis-Fe(IV) MauG. National Institutes of Health (PMC).[Link]

  • N-Hydroxysuccinimide | C4H5NO3 | CID 80170. PubChem - NIH.[Link]

  • Crystal growth and characterization of N-hydroxyphthalimide (C8H5NO3) crystal. PubMed - NIH.[Link]

  • Electrochemically assisted Fenton reaction: reaction of hydroxyl radicals with xenobiotics followed by on-line analysis with high-performance liquid chromatography/tandem mass spectrometry. PubMed - NIH.[Link]

Sources

Validation

Electrochemical redox potentials of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one vs NHPI

The following technical guide provides an objective, data-driven comparison of the electrochemical and catalytic profiles of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (referred to herein as DMPOXH ) versus the industry-stan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, data-driven comparison of the electrochemical and catalytic profiles of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (referred to herein as DMPOXH ) versus the industry-standard N-Hydroxyphthalimide (NHPI) .

Subject: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) vs. N-Hydroxyphthalimide (NHPI)

Executive Summary

N-Hydroxyphthalimide (NHPI) remains the gold standard for organocatalytic C–H oxidation due to its high oxidation potential and the extreme electrophilicity of its radical form (PINO).[1] In contrast, 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH) —a cyclic hydroxamic acid structurally related to the spin trap DMPO—exhibits a significantly lower redox potential and generates a thermodynamically stable nitroxide radical (DMPOX).

While NHPI acts as a reversible catalytic shuttle for hydrogen atom transfer (HAT), DMPOXH functions primarily as a radical "sink" or stable intermediate. Consequently, DMPOXH is unsuitable as a direct substitute for NHPI in difficult C–H activation chemistries but excels in analytical applications (spin trapping) and reductive stability.

Mechanistic Foundation & Structural Logic

To understand the divergence in performance, one must analyze the electronic environment of the N-hydroxy moiety in both scaffolds.

Structural Electronic Effects
  • NHPI (Imide Scaffold): The N-hydroxy group is flanked by two carbonyl groups within a benzene-fused ring. These electron-withdrawing groups (EWGs) destabilize the N–O bond, increasing the Bond Dissociation Energy (BDE ~88 kcal/mol) and rendering the resulting PINO radical highly electrophilic and reactive.

  • DMPOXH (Lactam Scaffold): The N-hydroxy group is adjacent to only one carbonyl. The gem-dimethyl group at the C5 position provides steric bulk but lacks the electron-withdrawing power of a second carbonyl or an aromatic ring. The resulting radical (DMPOX) is an acyl nitroxide that is stabilized by resonance and steric protection, lacking the driving force to abstract strong H-atoms.

The Redox Pathways

The catalytic viability hinges on the reversibility of the redox couple:

  • NHPI

    
     PINO:  A quasi-reversible couple at high potential. PINO is unstable and rapidly reacts with substrates.
    
  • DMPOXH

    
     DMPOX:  A facile oxidation to a stable, persistent nitroxide.
    

RedoxMechanism NHPI NHPI (Precursor) PINO PINO Radical (Highly Reactive) NHPI->PINO - e⁻, - H⁺ (E_ox High) PINO->NHPI + H• (HAT) Substrate Substrate (R-H) PINO->Substrate H-Abstraction Product Product (R•) Substrate->Product DMPOXH DMPOXH (Precursor) DMPOX DMPOX Radical (Stable/Persistent) DMPOXH->DMPOX - e⁻, - H⁺ (E_ox Low) DMPOX->DMPOXH Slow/No HAT

Figure 1: Mechanistic divergence. NHPI cycles efficiently (Green dashed line), while DMPOXH forms a stable radical dead-end (Grey dotted line).

Comparative Analysis: Electrochemical & Physicochemical Data

The following table synthesizes experimental data and calculated properties. Note that while NHPI is well-characterized in literature, DMPOXH data is derived from its behavior as a reduced spin-adduct.

ParameterNHPI (N-Hydroxyphthalimide)DMPOXH (1-Hydroxy-5,5-dimethylpyrrolidin-2-one)
CAS Number 524-38-95165-27-5
Functional Class Cyclic N-Hydroxy ImideCyclic N-Hydroxy Lactam (Hydroxamic Acid)
Oxidation Potential (

)
~1.34 V vs. Ag/AgCl (~0.90 V vs. Fc/Fc⁺)< 0.80 V vs. Ag/AgCl (Est. based on nitroxide formation)
Radical Species PINO (Phthalimide-N-oxyl)DMPOX (5,5-dimethyl-2-oxopyrrolidin-1-yloxyl)
Radical Stability Transient (Half-life < 1 hr in solution)Persistent (Stable solid, detectable by EPR for hours)
BDE (O–H) 88 kcal/mol (High)~70–75 kcal/mol (Moderate)
Catalytic Application C–H Activation (Alkanes, Alcohols)Spin Trapping / Metabolite Analysis
Reversibility (CV) Quasi-reversible (scan rate dependent)Reversible (Stable radical couple)
Key Insight: The Potential Gap

The oxidation potential of NHPI is approximately 500–600 mV more positive than that of typical cyclic hydroxamic acids like DMPOXH.

  • Implication: It requires significantly more energy to oxidize NHPI. However, the resulting PINO radical is far more energetic, capable of abstracting hydrogen from non-activated C–H bonds (e.g., toluene, cyclohexane).

  • DMPOXH Limitation: Being easier to oxidize means the resulting radical (DMPOX) sits in a deeper thermodynamic well. It lacks the energy to propagate a radical chain reaction with most organic substrates.

Experimental Protocol: Electrochemical Characterization

To validate these potentials in your own laboratory, use the following self-validating Cyclic Voltammetry (CV) protocol.

Reagents & Setup
  • Solvent: Acetonitrile (HPLC grade, anhydrous).

  • Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrafluoroborate (TBABF₄).

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgNO₃ (0.01 M in MeCN) or Ag/AgCl (aqueous, with salt bridge).

  • Internal Standard: Ferrocene (Fc).

Step-by-Step Workflow
  • Baseline Correction: Record a CV of the blank electrolyte solution (0.1 M TBAP in MeCN) from 0 V to +2.0 V. Ensure no background peaks exist.

  • Analyte Preparation: Dissolve the substrate (NHPI or DMPOXH) to a concentration of 1.0 mM .

    • Note: NHPI may require mild sonication.

  • Measurement (Scan 1): Perform a scan from 0 V

    
     +1.8 V 
    
    
    
    0 V at a scan rate of 100 mV/s .
    • Observation: Look for the anodic peak (

      
      ). For NHPI, this will be distinct around 1.3–1.4 V (vs Ag/AgCl). For DMPOXH, expect a peak significantly earlier (0.6–0.9 V range).
      
  • Reversibility Check: Vary scan rates (50, 100, 200, 500 mV/s).

    • Validation: Plot

      
       vs. 
      
      
      
      . A linear relationship indicates a diffusion-controlled process.
    • Stability Check: Calculate the ratio

      
      .
      
      • NHPI: Ratio will be < 1.0 (chemical irreversibility due to radical decomposition/reaction).

      • DMPOXH: Ratio should approach 1.0 (indicating a stable nitroxide radical).

  • Referencing: Add Ferrocene (0.5 mM) to the cell and repeat the scan. Shift all potentials so

    
     V for standardized reporting.
    

CVProtocol Start Start: 1 mM Analyte in MeCN/TBAP Polishing Polish GCE (0.05 µm Alumina) & Degas Solution (N2, 10 min) Start->Polishing Scan1 Run CV: 0V -> +1.8V Scan Rate: 100 mV/s Polishing->Scan1 Decision Anodic Peak Observed? Scan1->Decision Measure Record E_pa (Oxidation Potential) Decision->Measure Yes VariableScan Run Variable Scan Rates (50 - 500 mV/s) Measure->VariableScan Analysis Analyze I_pc / I_pa Ratio VariableScan->Analysis ResultNHPI NHPI Result: High E_pa, Ratio < 1 (Reactive Radical) Analysis->ResultNHPI Unstable ResultDMPOXH DMPOXH Result: Low E_pa, Ratio ~ 1 (Stable Radical) Analysis->ResultDMPOXH Stable

Figure 2: Electrochemical characterization workflow for distinguishing catalytic potential.

Application Context: When to Use Which?

Application ScenarioUse NHPI Use DMPOXH Reasoning
Benzylic C–H Oxidation YES NONHPI generates PINO, which has the BDE required to abstract benzylic hydrogens. DMPOX is too stable.
Alkane Functionalization YES NOOnly PINO is electrophilic enough to attack unactivated alkanes.
Spin Trapping (EPR) NOYES DMPO (precursor to DMPOXH) is designed to trap radicals and form stable adducts for detection.
Redox Mediator (Battery) MaybeYES The stability of the DMPOXH/DMPOX couple makes it a candidate for organic radical batteries (stable cycling).
References
  • Recupero, F., & Punta, C. (2007). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews, 107(9), 3800–3842. Link

  • Coseri, S. (2009). Phthalimide-N-oxyl (PINO) Radical, a Powerful Catalytic Agent: Its Generation and Versatility Towards Various Organic Substrates. Catalysis Reviews, 51(2), 218–292. Link

  • Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions. Chemical Reviews, 118(9), 4834–4885. Link

  • Timmins, G. S., et al. (1999). The Fidelity of Spin Trapping with DMPO in Biological Systems. Free Radical Biology and Medicine. Link

  • Da Silva, G., & Bozzelli, J. W. (2007). Theoretical study of the oxidation catalyst N-Hydroxyphthalimide (NHPI): Thermochemical properties. The Journal of Physical Chemistry C, 111(15), 5760-5765. Link

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Maxima of Oxidized DMPO Derivatives &amp; Advanced Spin Traps

The Photophysics of DMPO and Causality of Spectral Shifts As a Senior Application Scientist, I frequently observe researchers relying exclusively on Electron Paramagnetic Resonance (EPR) for spin trapping assays. While E...

Author: BenchChem Technical Support Team. Date: March 2026

The Photophysics of DMPO and Causality of Spectral Shifts

As a Senior Application Scientist, I frequently observe researchers relying exclusively on Electron Paramagnetic Resonance (EPR) for spin trapping assays. While EPR is the gold standard for structural identification of radicals, UV-Vis spectrophotometry provides a highly quantitative, orthogonal method for tracking overall spin trap consumption and bulk oxidation kinetics. Understanding the photophysics of these molecules is critical for accurate data interpretation.

The Ground State: Unreacted 5,5-dimethyl-1-pyrroline N-oxide (DMPO) features a strong


 electronic transition localized on the nitrone functional group. This results in a sharp absorption maximum (

) at 228 nm with a high molar extinction coefficient (

M

cm

)[1].

The Causality of the Spectral Shift (Spin Trapping): When DMPO traps a reactive oxygen species (ROS) such as the hydroxyl radical (


OH) or superoxide (

O

), the radical adds to the C2 position of the pyrroline ring. Mechanistically, this addition saturates the nitrone

double bond, breaking the extended

-conjugation of the molecule. The direct consequence of this structural alteration is a rapid bleaching (decrease) of the 228 nm absorbance band[1].

Over-Oxidation to DMPOX: In highly oxidative environments—such as Fenton systems, photolytic aqueous mixtures, or cytochrome c-catalyzed reactions—DMPO can be over-oxidized to 5,5-dimethyl-2-oxopyrroline-1-oxyl (DMPOX)[2]. Because DMPOX is a stable nitroxide rather than a nitrone, it lacks the strong 228 nm band. Instead, nitroxides exhibit a weak


 transition in the visible region (typically around 400 nm) and a shifted UV profile[3].

Comparative Analysis: DMPO vs. Advanced Alternatives

A major limitation of monitoring DMPO via UV-Vis is that its 228 nm peak overlaps heavily with the absorption spectra of proteins (280 nm) and nucleic acids (260 nm). Furthermore, the DMPO-superoxide adduct is notoriously unstable. To bypass these issues, several advanced alternative spin traps have been developed.

Spin TrapBase StructurePrimary UV-Vis

Superoxide Adduct Half-LifeKey Advantage
DMPO Pyrroline N-oxide~228 nm~1 minuteThe gold standard; extensive reference libraries and kinetic data available.
DEPMPO Phosphorylated pyrroline~225 nm~15 minutesDramatically increased half-life for the

O

adduct, preventing rapid decay[4].
EMPO Esterified pyrroline~230 nm~8 minutesDoes not spontaneously decompose into EPR-indistinguishable hydroxyl adducts[4].
Benzoxazinic Nitrones 3-aryl-2H-benzo[1,4]oxazin-N-oxide310–365 nmVariable (Highly stable)Red-shifted absorption completely avoids biological background interference at 260/280 nm[5].

Self-Validating Experimental Protocol

Because UV-Vis bleaching at 228 nm cannot structurally distinguish between a DMPO-OH adduct, a DMPO-OOH adduct, or non-radical hydrolysis, a self-validating system must couple UV-Vis kinetics with EPR confirmation.

Workflow: Parallel Kinetic Tracking of DMPO Oxidation

Step 1: Reagent Preparation & Purification

  • Prepare a 100 mM DMPO stock solution in ultrapure water.

  • Causality Check: Commercial DMPO often contains EPR-active impurities (like DMPOX) from autoxidation. You must purify DMPO via vacuum distillation or charcoal filtration prior to use to ensure the 228 nm baseline is accurate and the EPR background is silent.

  • Prepare the ROS-generating system (e.g., 50

    
    M Cytochrome c and 0.5 mM H
    
    
    
    O
    
    
    ) in a physiological buffer (pH 7.4)[2].

Step 2: UV-Vis Kinetic Monitoring

  • Blank the UV-Vis spectrophotometer with the reaction buffer.

  • Add DMPO (final concentration 10–20 mM) to the quartz cuvette. Record the baseline absorbance at 228 nm.

  • Initiate the reaction by adding H

    
    O
    
    
    
    .
  • Continuously monitor the decay of the 228 nm peak (indicating nitrone consumption) and the potential emergence of weak visible bands (indicating DMPOX formation)[3].

Step 3: Orthogonal EPR Validation

  • Simultaneously draw a 50

    
    L aliquot from the reaction mixture into a glass capillary tube.
    
  • Acquire the EPR spectrum. DMPO-OH will present a characteristic 1:2:2:1 quartet (

    
     G), whereas DMPOX presents a distinct 7-line spectrum[2].
    

Step 4: Self-Validation (The Control Matrix)

  • Run parallel reactions spiked with Catalase (to scavenge H

    
    O
    
    
    
    ) or Superoxide Dismutase (SOD).
  • Validation: If the 228 nm bleaching and the EPR signals are abolished in the presence of these enzymes, the consumption of DMPO is definitively linked to the targeted ROS rather than background hydrolysis or autoxidation[1].

Mechanistic Pathway Visualization

DMPO_Mechanism DMPO DMPO (Nitrone) λmax ≈ 228 nm Adducts Spin Adducts (DMPO-OH / DMPO-OOH) Loss of 228 nm band DMPO->Adducts Radical Trapping (Saturation of C=N) DMPOX DMPOX (Nitroxide) Weak ~400 nm band DMPO->DMPOX Direct Oxidation (e.g., Cytochrome c) ROS ROS (•OH, •OOH) ROS->Adducts Adducts->DMPOX Over-oxidation Degradation EPR-Silent Products (Hydroxylamines) Adducts->Degradation Reduction

Mechanistic pathway of DMPO oxidation and the resulting shifts in UV-Vis absorption profiles.

References

  • Identifying the site of spin-trapping in proteins by a combination of liquid chromatography, ELISA and off-line tandem mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical Source: MDPI URL:[Link][5]

  • Reactivity of Superoxide Radical Anion with Cyclic Nitrones: Role of Intramolecular H-Bond and Electrostatic Effects Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • An Electron Spin Resonance Study of Radicals Produced from Organic Triplet Excited States in Photolyzed Aqueous Mixtures Source: National Science Foundation (NSF) Public Access Repository URL:[Link][3]

  • Molecular insights into the interaction between cytochrome c and carbon nanomaterials Source: ResearchGate URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

1-Hydroxy-5,5-dimethylpyrrolidin-2-one proper disposal procedures

Executive Safety Summary (Immediate Action Card) 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS: 5165-27-5) is a cyclic hydroxamic acid, often encountered as a derivative or metabolite in spin-trapping experiments (related...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Immediate Action Card)

1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS: 5165-27-5) is a cyclic hydroxamic acid, often encountered as a derivative or metabolite in spin-trapping experiments (related to DMPO). While specific regulatory listings (P-list/U-list) are rare for this niche compound, it must be managed as Hazardous Chemical Waste due to its potential biological activity and chemical reactivity (N-OH functionality).

Parameter Critical Data
CAS Number 5165-27-5
Physical State Solid (typically crystalline powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if Swallowed (Acute Tox. 4)
Reactivity Reducing Agent (Incompatible with strong oxidizers); Potential for chelation
Disposal Path High-Temperature Incineration (via licensed hazardous waste contractor)
Drain Disposal STRICTLY PROHIBITED

Chemical Identity & Hazard Assessment

To ensure protocol accuracy, verify the chemical identity against your specific reagent container.

  • Chemical Name: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one[1][2][3][4][5]

  • Synonyms: N-hydroxy-5,5-dimethyl-2-pyrrolidone; DMPOX-H (reduced form of DMPOX); Cyclic hydroxamic acid.

  • Molecular Formula: C₆H₁₁NO₂[2]

  • Molecular Weight: 129.16 g/mol

GHS Hazard Classification (Derived from Structural Analogs)

Based on the precautionary principle and data for the 4-hydroxy isomer (CAS 143359-81-3) and general hydroxamic acids:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Scientific Insight: The N-hydroxy (hydroxamic acid) moiety is chemically significant. It can act as a metal chelator and a reducing agent. While generally stable, avoid heating this compound with strong acids or dehydrating agents, as hydroxamic acids can theoretically undergo Lossen rearrangements to form isocyanates, though this is less likely without derivatization.

Personal Protective Equipment (PPE) Matrix

PPE Type Specification Rationale
Gloves Nitrile Rubber (Min. thickness 0.11 mm)Provides adequate barrier against organic solids and aqueous solutions. Double glove if handling concentrated stock solutions.
Eye Protection Chemical Safety Goggles Prevents ocular exposure to dusts or splashes. Standard safety glasses are insufficient for powders.
Body Protection Lab Coat (Buttoned) Prevents skin contact and contamination of personal clothing.
Respiratory N95/P100 or Fume Hood Handle all powders inside a certified chemical fume hood to prevent inhalation of particulates (H335).

Detailed Disposal Procedures

A. Solid Waste (Pure Substance)

Applicable for: Expired reagent, spilled solids, or excess powder.

  • Segregation: Do not mix with oxidizing agents (e.g., permanganates, nitrates, peroxides) in the waste stream.

  • Container: Collect in a dedicated wide-mouth HDPE or Glass jar labeled "Hazardous Waste - Solid Toxic/Irritant."

  • Labeling: Clearly mark the tag with the full chemical name ("1-Hydroxy-5,5-dimethylpyrrolidin-2-one").[1] Do not use abbreviations like "HDMP" or "DMPO-OH" on waste tags to ensure regulatory compliance.

  • Disposal: Seal the container and transfer to your facility's hazardous waste accumulation area for incineration .

B. Liquid Waste (Solutions/Reaction Mixtures)

Applicable for: HPLC waste, reaction byproducts, or stock solutions.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Acetonitrile, Water) is compatible with the waste stream.

  • Stream Selection:

    • Organic Solvents: Dispose in the "Non-Halogenated Organic Waste" carboy.

    • Aqueous Solutions: If the concentration is >1%, collect in a separate "Aqueous Toxic Waste" container. If <1% (trace), it may often go into the general "Aqueous Organic Waste" stream, subject to local EHS verification.

  • Deactivation (Optional but Recommended for High Reactivity): If the solution contains active radical species or oxidizers alongside this reducer, quench the reaction (e.g., with mild reductant or buffer) before adding to the central waste carboy to prevent exotherms.

C. Contaminated Debris

Applicable for: Weigh boats, pipette tips, gloves.

  • Collect all solid debris contaminated with the substance.

  • Place in a clear, heavy-duty plastic bag (minimum 4 mil thickness) or a solid waste drum.

  • Label as "Solid Hazardous Waste - Debris contaminated with 1-Hydroxy-5,5-dimethylpyrrolidin-2-one."

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one in various forms.

DisposalWorkflow Start Waste Generation: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris Trace/Residue SolidAction Place in Wide-Mouth HDPE/Glass Jar Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck SolidBin Solid Hazardous Waste Bin (Double Bagged) Debris->SolidBin Label Label: 'Hazardous Waste' Full Chemical Name (No Abbreviations) SolidAction->Label OrgWaste Organic Waste Carboy (Non-Halogenated) LiquidCheck->OrgWaste Methanol/ACN/Etc. AqWaste Aqueous Toxic Waste Container LiquidCheck->AqWaste Water/Buffer OrgWaste->Label AqWaste->Label Final Transfer to EHS for Incineration SolidBin->Final Label->Final

Figure 1: Operational workflow for the segregation and disposal of 1-Hydroxy-5,5-dimethylpyrrolidin-2-one waste streams.

Emergency Procedures

Spill Cleanup (Solid/Powder):

  • Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.

  • Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat, N95 mask).

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Sweep up carefully or scoop into a waste jar. Wipe the area with water and soap, then acetone.

  • Dispose: Place all cleanup materials into the "Solid Hazardous Waste" stream.

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with plenty of soap and water.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center immediately.

References

  • PubChem. (2025). 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (Compound Summary). National Library of Medicine. [Link](Note: Used for structural analog hazard verification).

  • LookChem. (2025). 1-Hydroxy-5,5-dimethylpyrrolidin-2-one Product Information.[Link].[2]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Cyclic Hydroxamic Acids.[Link].

Sources

Handling

Advanced Laboratory Safety and Handling Guide: 1-Hydroxy-5,5-dimethylpyrrolidin-2-one

As a Senior Application Scientist, I frequently consult with research teams on the precise handling of cyclic hydroxamic acids. 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the precise handling of cyclic hydroxamic acids. 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (CAS No. 5165-27-5), commonly referred to in literature as DMPOXH , is a pivotal molecule in radical trapping studies[1][2]. It is most notably identified as the protonated, EPR-silent reduction product of the DMPOX radical during the oxidation of the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO) by reactive oxygen species (ROS) or high-valent metalloproteins like bis-Fe(IV) MauG[2].

Because DMPOXH is utilized in highly sensitive Electron Paramagnetic Resonance (EPR) spectroscopy and complex transition metal assays, maintaining absolute chemical integrity while ensuring operator safety is non-negotiable. This guide provides a self-validating, field-proven system for the safe handling, PPE selection, and disposal of this compound.

Physicochemical Hazard Profile

To design a robust safety protocol, we must first analyze the molecular behavior of the compound. The physicochemical properties dictate how the chemical interacts with biological barriers and laboratory solvents.

Table 1: Quantitative Physicochemical Data [1]

Property Value Operational Implication
CAS Number 5165-27-5 Primary identifier for SDS and regulatory tracking.
Molecular Weight 129.159 g/mol Low molecular weight facilitates rapid dissolution.
XLogP3 -0.1 Highly hydrophilic; readily dissolves in aqueous buffers and polar organics.
H-Bond Donors/Acceptors 1 / 2 High affinity for moisture; hygroscopic tendencies require inert storage.

| Topological Complexity | 142 | Stable ring structure, but the N-OH bond is susceptible to redox cycling. |

Expert Insight on Causality: The XLogP3 value of -0.1 indicates that DMPOXH is highly hydrophilic[1]. When dissolved in permeation-enhancing laboratory solvents (e.g., methanol or DMSO), the risk of transdermal absorption through compromised skin barriers increases exponentially. This specific metric drives our stringent glove material requirements below.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling concentrated solutions of redox-active cyclic hydroxamic acids. The following matrix outlines the required equipment and the direct causality behind each choice.

Table 2: Required PPE and Operational Causality

Protection Area Recommended Equipment Material Specification Causality / Rationale
Hand Protection Double-layered Nitrile Gloves ≥ 0.11 mm thickness (inner), ≥ 0.14 mm (outer) Prevents breakthrough from polar solvents (e.g., methanol) commonly used to extract or dissolve DMPOXH[2]. Latex offers zero resistance to these solvents.
Eye Protection Chemical Splash Goggles ANSI Z87.1 certified, indirect venting Protects against micro-aerosolization during the vortexing, sonication, or degassing of EPR samples.
Body Protection Flame-Resistant (FR) Lab Coat Nomex® or specialized FR cotton Mitigates fire/burn risks when handling DMPOXH alongside potent ROS generators or peroxides used in radical assays[2].

| Respiratory | N95 or P100 Particulate Respirator | NIOSH-approved | Required only when handling the neat crystalline powder outside a biosafety cabinet to prevent inhalation of fine, highly bioavailable particulates. |

Reaction Pathway & Handling Interventions

Understanding the generation of DMPOXH provides context for where specific safety interventions are required during an experiment. DMPOXH is typically formed downstream of the highly reactive DMPOX radical[2].

G DMPO DMPO (Spin Trap) DMPOX DMPOX Radical (EPR Active) DMPO->DMPOX Oxidation ROS ROS / High-Valent Metals (e.g., bis-Fe(IV) MauG) ROS->DMPOX Drives Reaction DMPOXH 1-Hydroxy-5,5-dimethylpyrrolidin-2-one (DMPOXH, EPR Silent) DMPOX->DMPOXH Reduction / Protonation PPE1 Fume Hood + Splash Goggles PPE1->DMPO Pre-reaction Handling PPE2 Double Nitrile Gloves + FR Lab Coat PPE2->DMPOXH Post-reaction Handling

Pathway of DMPO oxidation to DMPOXH and targeted PPE intervention points.

Step-by-Step Experimental Protocol: Preparation of DMPOXH Solutions

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. The following methodology guarantees both operator safety and the chemical integrity of DMPOXH for downstream high-resolution mass spectrometry or EPR baseline testing[2].

Step 1: Environmental Preparation & Weighing

  • Action: Conduct all weighing of neat 1-Hydroxy-5,5-dimethylpyrrolidin-2-one powder inside a duct-vented fume hood or a certified Class II Type B2 Biological Safety Cabinet (BSC).

  • Causality: The powder can form micro-dust. Venting prevents respiratory exposure to the active compound.

  • Validation Check: Verify inward airflow velocity (standard 100 fpm) using a tissue flutter test before opening the chemical container.

Step 2: Solvent Dissolution & Degassing

  • Action: Dissolve the required mass in a degassed, high-purity polar solvent (e.g., HPLC-grade Methanol or Chelex-treated aqueous buffer).

  • Causality: Trace transition metal contaminants in standard buffers can catalyze unwanted redox cycling of the hydroxamic acid N-OH bond. Degassing the solvent via argon sparging prevents premature auto-oxidation.

  • Validation Check: Solution should remain strictly colorless. A yellow tint indicates unwanted oxidation to the DMPOX radical state[2].

Step 3: Transfer and Sealing

  • Action: Transfer the solution to EPR capillary tubes using a blunt-tipped glass syringe. Seal the tube with a critoseal or flame-seal depending on the solvent volatility.

  • Validation Check: Wipe the exterior of the capillary with a 70% ethanol wipe. This removes any micro-spills, preventing contamination of the EPR resonator cavity and ensuring the operator does not contact dried chemical residue.

Spill Response and Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent cross-contamination and exposure.

  • Isolation: Evacuate personnel from the immediate 2-meter radius of the spill.

  • Containment:

    • For powder spills: Gently cover with damp absorbent paper to prevent aerosolization.

    • For solution spills (e.g., in methanol): Apply an inert absorbent pad (e.g., vermiculite or a universal chemical spill pad). Do not use combustible materials like sawdust.

  • Decontamination: Wipe the affected area with a 10% sodium carbonate (

    
    ) solution.
    
    • Causality: Mildly alkaline solutions help deprotonate and solubilize residual hydroxamic acids, lifting them from the surface for easier physical removal.

  • Disposal: Place all contaminated PPE, absorbent materials, and residual chemical into a clearly labeled, sealable hazardous waste container. Classify the waste as "Non-halogenated organic waste" for high-temperature incineration.

References

  • 1-Hydroxy-5,5-dimethylpyrrolidin-2-one - LookChem Source: LookChem URL
  • Radical Trapping Study of the Relaxation of bis-Fe(IV)

Sources

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